molecular formula C28H32O16 B150270 isorhamnetin 3-O-robinobioside CAS No. 53584-69-3

isorhamnetin 3-O-robinobioside

Cat. No.: B150270
CAS No.: 53584-69-3
M. Wt: 624.5 g/mol
InChI Key: UIDGLYUNOUKLBM-IDQQZYJHSA-N
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Description

Isorhamnetin 3-O-robinobioside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a robinobiosyl residue. It has a role as a plant metabolite, an antioxidant and an apoptosis inducer. It is a glycosyloxyflavone, a monomethoxyflavone, a trihydroxyflavone and a disaccharide derivative. It is functionally related to an isorhamnetin.
Isorhamnetin 3-robinobioside has been reported in Artemisia capillaris with data available.
from Nitraria retusa leaves;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGLYUNOUKLBM-IDQQZYJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968360
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-69-3
Record name Isorhamnetin 3-O-robinobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53584-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isorhamnetin 3-O-robinobioside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
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Foundational & Exploratory

Isorhamnetin 3-O-robinobioside: A Comprehensive Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and antigenotoxic activities. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and detailed experimental protocols for its study. Quantitative data from various plant sources are summarized, and key experimental methodologies are presented to facilitate further research and development.

Discovery and Initial Characterization

The detailed structural elucidation and characterization of isorhamnetin 3-O-robinobioside were significantly advanced in a 1982 study by Buschi and Pomilio.[1] In this seminal work, the compound was isolated from the ethanolic extract of the whole plant of Gomphrena martiana. The researchers employed spectroscopic techniques, primarily 13C-NMR and mass spectrometry of its trimethylsilyl (B98337) derivative, to definitively identify the structure as isorhamnetin linked to a robinobiose disaccharide at the 3-O-position.[1][2] While earlier reports of isorhamnetin glycosides existed, this paper provided a robust characterization that has been foundational for subsequent research.

Discovery_Timeline cluster_Discovery Discovery and Characterization node_1982 1982: Detailed Characterization Buschi & Pomilio isolate and structurally elucidate This compound from Gomphrena martiana using 13C-NMR and MS. Extraction_Workflow start Start: Dried Nitraria retusa Leaf Powder soxhlet Soxhlet Extraction (Ethyl Acetate) start->soxhlet filtration Filtration soxhlet->filtration evaporation Rotary Evaporation (45 °C) filtration->evaporation crude_extract Crude Ethyl Acetate Extract evaporation->crude_extract chromatography Chromatographic Purification (e.g., Column Chromatography) crude_extract->chromatography isolated_compound Isolated Isorhamnetin 3-O-robinobioside chromatography->isolated_compound Biological_Activity cluster_Cellular_Targets Cellular Targets ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, •OH) Lipids Cellular Lipids ROS->Lipids attacks DNA Nuclear DNA ROS->DNA attacks I3R This compound I3R->ROS scavenges Lipid_Peroxidation Lipid Peroxidation I3R->Lipid_Peroxidation inhibits DNA_Damage DNA Damage (Genotoxicity) I3R->DNA_Damage inhibits Lipids->Lipid_Peroxidation DNA->DNA_Damage Antioxidant Antioxidant Effect Antigenotoxic Antigenotoxic Effect

References

An In-depth Technical Guide to the Biosynthesis Pathway of Isorhamnetin 3-O-robinobioside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 05, 2025

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including antioxidant and antigenotoxic activities.[1][2] This document provides a comprehensive technical overview of its biosynthesis in plants. The pathway is elucidated from the foundational phenylpropanoid pathway to the final intricate glycosylation steps. This guide details the enzymatic reactions, presents quantitative data from homologous systems, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the core biochemical processes to facilitate a deeper understanding for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Core Biosynthesis Pathway

The formation of isorhamnetin 3-O-robinobioside is a multi-stage process involving three key phases:

  • Aglycone (Isorhamnetin) Synthesis: Formation of the core flavonoid structure from L-phenylalanine.

  • Activated Sugar Donor Synthesis: Production of UDP-galactose and UDP-rhamnose.

  • Sequential Glycosylation: Attachment of the robinobioside moiety to the isorhamnetin aglycone.

Phase 1: Biosynthesis of the Isorhamnetin Aglycone

The pathway to isorhamnetin is an extension of the general flavonoid biosynthetic pathway. It begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid and flavonol synthesis pathways. The final step involves a specific methylation of the flavonol quercetin.

The key enzymatic steps are:

  • Phenylalanine to p-Coumaroyl-CoA: L-phenylalanine is converted to p-coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Flavanone Formation: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to the flavanone, naringenin.

  • Hydroxylation to Dihydroflavonols: Naringenin is hydroxylated by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, Flavonoid 3'-Hydroxylase (F3'H) adds a hydroxyl group to the 3' position of the B-ring to yield dihydroquercetin.

  • Flavonol Formation: Flavonol Synthase (FLS) introduces a double bond in the C-ring of dihydroquercetin to form the flavonol quercetin.

  • Methylation to Isorhamnetin: The final step is the regiospecific methylation of the 3'-hydroxyl group of quercetin. This reaction is catalyzed by a Flavonoid 3'-O-Methyltransferase (F3'OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce isorhamnetin.[3]

Isorhamnetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Flavonol Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin F3'OMT (SAM -> SAH) Sugar_Donor_Biosynthesis cluster_galactose UDP-Galactose Pathway cluster_rhamnose UDP-Rhamnose Pathway Glucose-1-Phosphate Glucose-1-Phosphate UDP-D-Glucose UDP-D-Glucose Glucose-1-Phosphate->UDP-D-Glucose UGP (+UTP) UDP-D-Galactose UDP-D-Galactose UDP-D-Glucose->UDP-D-Galactose GALE UDP-D-Glucose_R UDP-D-Glucose UDP-L-Rhamnose UDP-L-Rhamnose UDP-D-Glucose_R->UDP-L-Rhamnose RHM Glycosylation_Pathway Isorhamnetin Isorhamnetin Isorhamnetin 3-O-galactoside Isorhamnetin 3-O-galactoside Isorhamnetin->Isorhamnetin 3-O-galactoside F3GalT (+UDP-Galactose) This compound This compound Isorhamnetin 3-O-galactoside->this compound F3G-6''-RhaT (+UDP-Rhamnose) Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Characterization Transcriptome Analysis Transcriptome Analysis Candidate UGT Selection Candidate UGT Selection Transcriptome Analysis->Candidate UGT Selection Gene Cloning Gene Cloning Candidate UGT Selection->Gene Cloning Heterologous Expression (E. coli) Heterologous Expression (E. coli) Gene Cloning->Heterologous Expression (E. coli) Protein Purification (Affinity Chromatography) Protein Purification (Affinity Chromatography) Heterologous Expression (E. coli)->Protein Purification (Affinity Chromatography) Enzyme Assay Enzyme Assay Protein Purification (Affinity Chromatography)->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Product Identification (LC-MS/NMR) Product Identification (LC-MS/NMR) Enzyme Assay->Product Identification (LC-MS/NMR)

References

Isorhamnetin 3-O-robinobioside: A Technical Overview of its Physicochemical Properties and Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its CAS number and molecular weight. Furthermore, it delves into its notable antioxidant and antigenotoxic activities, summarizing key experimental data and methodologies from pertinent studies. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental characteristics of a compound is paramount for any research and development endeavor. The key identifiers and properties of isorhamnetin 3-O-robinobioside are summarized in the table below.

PropertyValueSource
CAS Number 53584-69-3[1][2][3][4][5]
Molecular Weight 624.54 g/mol [1][2][3][4][5][6]
Molecular Formula C28H32O16[2][5][6]

Biological Activity: Antioxidant and Antigenotoxic Effects

This compound has demonstrated significant potential as both an antioxidant and an antigenotoxic agent. A key study by Boubaker et al. (2012) investigated these effects in human chronic myelogenous leukemia (K562) cells.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated through its ability to counteract oxidative stress induced by hydrogen peroxide (H2O2) and 2,2′-azobis (2-amidinopropane) dihydrochloride (B599025) (AAPH). The compound exhibited a protective effect against lipid peroxidation and demonstrated notable cellular antioxidant activity.[4][5][7]

AssayCell LineKey Findings
Thiobarbituric Acid Reactive Substances (TBARS) Assay K562Showed a protective effect against H2O2-induced lipid peroxidation.[4][7]
Cellular Antioxidant Activity (CAA) Assay K562IC50 value of 0.225 mg/ml against AAPH-induced oxidation.[4][5]
Antigenotoxic Activity

The antigenotoxic potential of this compound was assessed by its capacity to inhibit DNA damage induced by hydroxyl radicals. The comet assay revealed a significant, dose-dependent reduction in DNA damage in K562 cells.[4]

AssayCell LineConcentrationInhibition of Genotoxicity
Comet Assay K562800 µg/ml77.77%
Comet Assay K5621000 µg/ml80.55%[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols employed in the study by Boubaker et al. (2012) to evaluate the bioactivity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • K562 cells (3.5 x 10^7 cells/ml) are incubated with varying concentrations of this compound for 2 hours.

  • The cells are then exposed to 50 µM H2O2 for an additional 2 hours to induce oxidative stress.

  • Following incubation, the cells are washed with PBS, pelleted, and homogenized in 1.15% KCl.

  • The homogenate is combined with 0.2 ml of 8.1% SDS, 1.5 ml of 20% acetic acid, and 1.5 ml of 0.8% thiobarbituric acid.

  • The mixture is heated, and the resulting pink pigment, indicative of MDA-TBA adducts, is measured spectrophotometrically to quantify the extent of lipid peroxidation.[4]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.

  • K562 cells are treated with this compound.

  • The cells are then exposed to the free radical generator AAPH.

  • The inhibition of the oxidation of 2',7'-dichlorofluorescin (DCFH) to the fluorescent dichlorofluorescein (DCF) is measured.

  • The IC50 value, the concentration required to inhibit 50% of the oxidative activity, is calculated.[7][8]

Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity

This method is used to detect DNA damage at the level of individual cells.

  • K562 cells are treated with this compound.

  • The cells are then exposed to an H2O2 solution (75 µM) to induce DNA damage.

  • The cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis.

  • Damaged DNA fragments migrate further in the electric field, creating a "comet tail."

  • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[4]

Signaling Pathways and Logical Relationships

While the precise signaling pathways modulated by this compound are still under investigation, the known activities of its aglycone, isorhamnetin, suggest potential mechanisms. Isorhamnetin has been reported to influence key cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB.[2] These pathways are central to cellular processes such as proliferation, inflammation, and apoptosis.

The following diagrams illustrate the experimental workflow for assessing the bioactivity of this compound and a proposed signaling pathway based on its observed effects and the known actions of related flavonoids.

experimental_workflow cluster_antioxidant Antioxidant Activity Assessment cluster_antigenotoxic Antigenotoxic Activity Assessment a1 K562 Cell Culture a2 Treatment with this compound a1->a2 a3 Induction of Oxidative Stress (H2O2 or AAPH) a2->a3 a4 TBARS Assay for Lipid Peroxidation a3->a4 a5 CAA Assay for Cellular Antioxidant Capacity a3->a5 g1 K562 Cell Culture g2 Treatment with this compound g1->g2 g3 Induction of DNA Damage (H2O2) g2->g3 g4 Comet Assay (Single-Cell Gel Electrophoresis) g3->g4 g5 Quantification of DNA Damage g4->g5

Experimental workflow for bioactivity assessment.

proposed_signaling_pathway cluster_pathway Proposed Antioxidant and Protective Signaling ros Reactive Oxygen Species (ROS) lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage i3r This compound i3r->ros stress_response Cellular Stress Response Pathways (e.g., Nrf2 activation - speculative) i3r->stress_response Activation? antioxidant_enzymes Increased Expression of Antioxidant Enzymes stress_response->antioxidant_enzymes antioxidant_enzymes->ros Neutralization cell_protection Enhanced Cell Protection and Survival

Proposed mechanism of antioxidant action.

Conclusion

This compound presents a compelling profile as a bioactive flavonoid with significant antioxidant and antigenotoxic properties. The data summarized herein provides a solid foundation for further investigation into its mechanisms of action and potential therapeutic applications. The detailed experimental protocols offer a clear path for researchers to build upon existing knowledge. Future studies elucidating the specific signaling pathways modulated by this compound will be critical in unlocking its full therapeutic potential in areas such as oncology and diseases associated with oxidative stress.

References

Technical Guide for the Identification of Isorhamnetin 3-O-robinobioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a naturally occurring flavonoid glycoside, a derivative of isorhamnetin.[1][2] It is found in various medicinal and dietary plants and has garnered significant interest for its potential pharmacological activities, including antioxidant and antigenotoxic effects.[3][4][5] Structurally, it is characterized by an isorhamnetin aglycone attached to a robinobiose disaccharide (a rhamnosyl-galactoside) at the C3 position.[1][6][7] The accurate identification and quantification of this compound in complex plant matrices are crucial for quality control, drug discovery, and functional food development.

This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and structural elucidation of isorhamnetin 3-O-robinobioside from plant sources. It includes detailed experimental protocols, quantitative data, and a standardized workflow to aid researchers in its identification.

Natural Sources and Quantitative Data

This compound and related isorhamnetin glycosides are distributed across various plant species. While quantitative data for this compound is specifically available for certain plants, data for other isorhamnetin glycosides are more abundant and provide essential context for phytochemical analysis.

Table 1: Concentration of Isorhamnetin Glycosides in Selected Plant Sources

Plant SourcePlant PartCompoundConcentration (mg/100g Dry Weight)Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33[8][9]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside149.71[8][9]
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-rutinoside96.4 - 228[8][9]
Hippophae rhamnoides (Sea Buckthorn)BerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[8][9]
Calendula officinalisFloretsNarcissin (Isorhamnetin-3-O-rutinoside)210 - 852[8]
Ginkgo bilobaLeavesIsorhamnetin-3-O-rutinoside30 - 80[8]

Note: Data for isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-glucoside are included to represent the quantitative landscape of related, commonly co-occurring compounds.

Table 2: Bioactivity Data for this compound

ActivityCell LineIC50 ValueReference
Cellular Antioxidant ActivityK562 (Human Chronic Myelogenous Leukemia)0.225 mg/ml[5]
Inhibition of Genotoxicity (Hydroxyl Radical Induced)K562 (Human Chronic Myelogenous Leukemia)77.77% inhibition at 800 µg/ml[5]

Experimental Protocols

The successful identification of this compound relies on a multi-step process involving efficient extraction, fractionation, and purification, followed by definitive structural analysis.

Extraction Methodologies

3.1.1 Conventional Solvent Extraction (Soxhlet/Reflux)

This is a traditional and widely used method for extracting flavonoids from plant material.

  • Objective: To extract crude flavonoids from dried plant material.

  • Apparatus: Soxhlet apparatus or round-bottom flask with reflux condenser, heating mantle.

  • Protocol:

    • Sample Preparation: Dry the plant material (e.g., leaves of Nitraria retusa) and grind it into a fine powder.

    • Extraction: Place approximately 350 g of the powdered plant material into the thimble of a Soxhlet apparatus.

    • Solvent Selection: Perform sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol (B129727). Isorhamnetin glycosides are typically enriched in the more polar fractions (ethyl acetate and methanol).

    • Procedure: Allow the extraction to proceed for approximately 6 hours for each solvent.

    • Concentration: Collect the ethyl acetate and methanol extracts. Concentrate them to dryness using a rotary evaporator under reduced pressure. The resulting crude extract can be stored at 4°C for further purification.[8]

3.1.2 Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to accelerate the extraction process, often resulting in higher yields and reduced solvent consumption.

  • Objective: To rapidly extract flavonoids from plant samples.

  • Apparatus: Microwave extraction system.

  • Protocol:

    • Sample Preparation: Weigh 0.2 g of homogenized plant sample (e.g., onion) into a microwave extraction vessel.[8]

    • Solvent System: Add an appropriate solvent system. For flavonoids, a solution of methanol in water (e.g., 93.8%) at an acidic pH (e.g., pH 2) is often effective.[8]

    • Extraction Parameters: Set the microwave parameters (power, temperature, time) according to instrument specifications and optimization experiments.

    • Post-Extraction: After extraction, centrifuge the mixture (e.g., at 1702 x g for 5 minutes) and collect the supernatant containing the target compounds.[8]

Purification Protocols

3.2.1 Column Chromatography

Column chromatography is a fundamental technique for purifying and isolating specific compounds from a crude extract.

  • Objective: To isolate this compound from a complex crude extract.

  • Apparatus: Glass column, stationary phase (e.g., Silica gel, Polyamide, or Sephadex LH-20), fraction collector.

  • Protocol:

    • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., polyamide) in the initial mobile phase solvent and pack it into the column.[10]

    • Sample Loading: Dissolve the crude extract (e.g., the n-butanol fraction) in a minimal amount of solvent and load it onto the top of the column.[10]

    • Elution: Begin elution with a solvent system of low polarity and gradually increase the polarity. For polyamide columns, a common gradient is starting with water and increasing the concentration of ethanol (B145695) (e.g., 0%, 25%, 50% aqueous ethanol).[10]

    • Fraction Collection: Collect the eluate in separate fractions.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a pure spot corresponding to the reference standard.

    • Final Steps: Concentrate the purified fractions. In some protocols, adjusting the pH of the concentrated solution to 2-3 can induce crystallization of the compound, which can then be collected by filtration.[10]

Structural Elucidation and Identification

The unambiguous identification of this compound requires the use of modern spectroscopic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

HPLC is used for separation and quantification, while its coupling with mass spectrometry provides structural information.

  • Objective: To separate, detect, and identify the compound in a mixture.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS).[11]

  • Protocol:

    • Chromatographic Separation:

      • Column: Use a C18 analytical column (e.g., 2.1 mm × 100 mm, 3.5 μm).[11]

      • Mobile Phase: Employ a gradient elution with a mobile phase consisting of 0.1% aqueous formic acid (A) and acetonitrile (B52724) (B).[11]

      • Injection: Inject the filtered sample solution.

    • Mass Spectrometry Detection:

      • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.

      • Analysis: Perform full scan analysis to determine the molecular ion ([M+H]+ or [M-H]-). For this compound (C₂₈H₃₂O₁₆), the expected molecular weight is approximately 624.5 g/mol .[1][6]

      • MS/MS Fragmentation: Perform fragmentation of the parent ion to obtain characteristic daughter ions. The fragmentation pattern will show the loss of the rhamnose unit followed by the galactose unit, and subsequent fragmentation of the isorhamnetin aglycone. This data is critical for confirming the sugar sequence and linkage.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of a novel or isolated compound.

  • Objective: To definitively determine the chemical structure, including the stereochemistry and linkage of the sugar moieties.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Protocol:

    • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).[12][13]

    • 1D NMR (¹H and ¹³C):

      • ¹H NMR: Provides information on the protons in the molecule. Key signals for this compound include aromatic protons of the flavonoid skeleton and anomeric protons of the sugar units.[6] The signals for the B-ring protons typically appear around δ 7.72 (H-2'), 7.68 (H-6'), and 6.91 (H-5').[6]

      • ¹³C NMR: Shows the signals for all carbon atoms, which is essential for confirming the disaccharide structure as robinobiose.[6][7]

    • 2D NMR (COSY, HMQC/HSQC, HMBC):

      • COSY: Establishes proton-proton correlations within the same spin system (e.g., within each sugar ring).

      • HSQC/HMQC: Correlates protons with their directly attached carbons.

      • HMBC: Shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the linkage point between the aglycone and the sugar (at C-3) and the interglycosidic linkage between rhamnose and galactose.[6]

Workflow and Visualization

The overall process for identifying this compound from a plant source can be summarized in a logical workflow.

G Workflow for Identification of this compound cluster_0 1. Sample Preparation cluster_1 2. Extraction cluster_2 3. Purification & Isolation cluster_3 4. Structural Identification plant_material Plant Material (e.g., Leaves, Flowers) drying Drying & Grinding plant_material->drying extraction Crude Extraction drying->extraction solvent_extr Method: Solvent Extraction (Soxhlet/Reflux) extraction->solvent_extr mae_extr Method: MAE extraction->mae_extr fractionation Fractionation (e.g., Liquid-Liquid) extraction->fractionation chromatography Column Chromatography fractionation->chromatography cc_type Stationary Phase: Silica, Polyamide, Sephadex LH-20 chromatography->cc_type purified_compound Isolated Compound chromatography->purified_compound hplc HPLC / UHPLC-MS/MS purified_compound->hplc nmr NMR Spectroscopy (1D & 2D) purified_compound->nmr final_id Structure Confirmed: Isorhamnetin 3-O-robinobioside hplc->final_id nmr->final_id

Caption: General experimental workflow for the isolation and identification of this compound.

References

Isorhamnetin 3-O-robinobioside: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth review of the biological activities of isorhamnetin 3-O-robinobioside, with a focus on its antioxidant and antigenotoxic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings, providing a comparative overview of its antioxidant and antigenotoxic potential.

Table 1: Antioxidant Activity of this compound
AssayCell LineParameterValueReference
Cellular Antioxidant Activity (CAA)K562IC₅₀0.225 mg/ml[1]
Table 2: Protective Effect Against Lipid Peroxidation of this compound
AssayCell LineTreatmentConcentrationMDA equivalent (nM)Reference
TBARSK562H₂O₂ (50 µM)-225[1]
+ I3-O-Rob250 µg/ml180[1]
+ I3-O-Rob500 µg/ml150[1]
+ I3-O-Rob1000 µg/ml100[1]

I3-O-Rob: this compound

Table 3: Antigenotoxic Activity of this compound
AssayCell LineTreatmentConcentrationInhibition of Genotoxicity (%)Reference
Comet AssayK562H₂O₂ (75 µM) + I3-O-Rob1000 µg/ml80.55[1]

I3-O-Rob: this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide the experimental protocols for the key assays used to evaluate the biological activity of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Cell Treatment: K562 cells (3.5 x 10⁷ cells/ml) are incubated with varying concentrations of this compound (250, 500, and 1000 µg/ml) for 2 hours.[1] Subsequently, the cells are exposed to 50 µM H₂O₂ for 2 hours to induce oxidative stress.[1]

  • Homogenization: After incubation, cells are washed with PBS, pelleted, and homogenized in 1.15% KCl.[1]

  • Reaction Mixture: The homogenate is mixed with 0.2 ml of 8.1% SDS, 1.5 ml of 20% acetic acid, and 1.5 ml of 0.8% thiobarbituric acid (TBA). The final volume is adjusted to 4 ml with distilled water.[1]

  • Incubation and Extraction: The mixture is heated at 95°C for 120 minutes.[1] After cooling on ice for 10 minutes, 5.0 ml of a n-butanol and pyridine (B92270) mixture (15:1 v/v) is added, and the solution is vortexed.[1]

  • Measurement: Following centrifugation at 825 g for 10 minutes, the absorbance of the supernatant is measured at 532 nm.[1] The amount of TBARS is expressed as MDA equivalents.[1]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay evaluates the antioxidant activity of a compound within a cellular environment.

  • Cell Seeding: K562 cells are seeded in a 96-well microplate.

  • Loading with DCFH-DA: The cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • Induction of Oxidative Stress: The cells are then exposed to 2,2'-azobis (2-amidinopropane) dihydrochloride (B599025) (ABAP), a free radical initiator.[1]

  • Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured, and the antioxidant activity of this compound is determined by its ability to inhibit DCF formation.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Treatment: K562 cells are treated with this compound at various concentrations, followed by exposure to an oxidative agent like H₂O₂ (75 µM) to induce DNA damage.[1]

  • Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail. The inhibition of genotoxicity is calculated relative to the damage induced by H₂O₂ alone.[1]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can facilitate a deeper understanding of the scientific data.

experimental_workflow cluster_tbars TBARS Assay cluster_caa CAA Assay cluster_comet Comet Assay t_start Cell Treatment with I3-O-Rob & H₂O₂ t_homo Homogenization t_start->t_homo t_react Reaction with TBA t_homo->t_react t_heat Heating (95°C) t_react->t_heat t_extract Extraction t_heat->t_extract t_measure Absorbance at 532 nm t_extract->t_measure c_seed Cell Seeding c_load Loading with DCFH-DA c_seed->c_load c_stress Induction of Oxidative Stress (ABAP) c_load->c_stress c_measure Fluorescence Measurement c_stress->c_measure co_treat Cell Treatment with I3-O-Rob & H₂O₂ co_embed Embedding in Agarose co_treat->co_embed co_lysis Lysis co_embed->co_lysis co_electro Electrophoresis co_lysis->co_electro co_stain Staining & Visualization co_electro->co_stain co_quant Quantification of DNA Damage co_stain->co_quant antioxidant_mechanism I3OR Isorhamnetin 3-O-robinobioside ROS Reactive Oxygen Species (ROS) I3OR->ROS Scavenges Lipid Lipid Peroxidation I3OR->Lipid Inhibits DNA DNA Damage I3OR->DNA Inhibits ROS->Lipid ROS->DNA Cell Cellular Protection isorhamnetin_pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Isorhamnetin Isorhamnetin Nrf2 Nrf2 Activation Isorhamnetin->Nrf2 NFkB NF-κB Inhibition Isorhamnetin->NFkB PI3K PI3K/Akt Modulation Isorhamnetin->PI3K HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Reduced Inflammation NFkB->Inflammation Cell_Survival Cell Survival & Growth Regulation PI3K->Cell_Survival

References

Isorhamnetin 3-O-robinobioside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside found in various medicinal plants, has a rich history of use in traditional medicine. This technical guide provides an in-depth analysis of its core biological activities, focusing on its antioxidant, antigenotoxic, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific understanding of this compound. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and development.

Introduction

Isorhamnetin 3-O-robinobioside is a naturally occurring flavonoid and a glycosidic form of isorhamnetin. It is found in a variety of plants that have been used for centuries in traditional medicine, including Nitraria retusa and species of Opuntia and Gomphrena.[1][2][3] Traditional uses of these plants often point towards the treatment of inflammatory conditions, cancers, and other ailments associated with oxidative stress.[4][5] Scientific investigations have begun to validate these traditional uses, identifying this compound as a key bioactive constituent.

This guide will delve into the scientific evidence supporting the therapeutic potential of this compound, with a particular focus on its mechanisms of action at the molecular level. While research on the glycoside form is ongoing, the biological activities of its aglycone, isorhamnetin, are well-documented and provide significant insight into the potential therapeutic effects of the parent compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest to the scientific and medical communities. These activities are largely attributed to its antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant and Antigenotoxic Activity

This compound has demonstrated significant antioxidant properties. It has been shown to protect against lipid peroxidation induced by oxidative stressors like hydrogen peroxide (H₂O₂).[1][6][7] In studies using the human chronic myelogenous leukemia cell line K562, this compound inhibited oxidation with a 50% inhibitory concentration (IC₅₀) of 0.225 mg/ml.[1][8] Furthermore, it has been shown to inhibit genotoxicity induced by hydroxyl radicals, with an inhibition of 80.55% at a concentration of 1000 μg/ml.[1][8]

The antioxidant activity of flavonoids like this compound is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing the initiation and propagation of oxidative chain reactions.[8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound has been identified as a potent anti-inflammatory agent.[2] While specific quantitative data for the glycoside is limited, studies on its aglycone, isorhamnetin, have shown that it can suppress the production of pro-inflammatory mediators. Isorhamnetin has been demonstrated to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[7] It achieves this by preventing the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.[4]

Anticancer Activity

The anticancer potential of this compound and its aglycone is an area of active research. Flavonoids, in general, are known to interfere with multiple stages of carcinogenesis.[8] Isorhamnetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[5]

The anticancer effects of isorhamnetin are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[5][7] By inhibiting these pathways, isorhamnetin can halt the cell cycle and trigger the apoptotic cascade in cancer cells.[5]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its aglycone, isorhamnetin.

Table 1: Antioxidant and Antigenotoxic Activity of this compound

ActivityCell LineParameterValueReference
Cellular Antioxidant ActivityK562IC₅₀0.225 mg/ml[1][8]
Inhibition of GenotoxicityK562% Inhibition80.55% at 1000 μg/ml[1][8]
Lipid Peroxidation Inhibition (MDA levels)K562MDA (nM)100 nM at 1000 μg/ml (vs 225 nM with H₂O₂ alone)[1]

Table 2: Cytotoxic Activity of this compound and Isorhamnetin

CompoundCell LineParameterValueReference
This compoundK562IC₅₀500 μg/ml[8]
IsorhamnetinMCF7 (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinT47D (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinBT474 (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinBT-549 (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinMDA-MB-231 (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinMDA-MB-468 (Breast Cancer)IC₅₀~10 µM[5]
IsorhamnetinMCF10A (Normal Breast Epithelial)IC₅₀38 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound from Nitraria retusa
  • Plant Material Preparation: Collect and air-dry the leaves of Nitraria retusa. Grind the dried leaves into a fine powder.

  • Extraction: Macerate the powdered leaves in 80% methanol (B129727) at room temperature for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297).

  • Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol.

  • Purification: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
  • Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal calf serum. Seed the cells and treat with various concentrations of this compound for a specified period. Induce lipid peroxidation by adding H₂O₂.

  • Cell Lysis: Harvest the cells, wash with PBS, and homogenize in a suitable lysis buffer.

  • TBARS Reaction: To the cell lysate, add a solution of thiobarbituric acid (TBA) in acetic acid. Heat the mixture at 95°C for 60 minutes.

  • Extraction: After cooling, extract the pink chromogen formed with n-butanol.

  • Quantification: Measure the absorbance of the butanol layer at 532 nm. Calculate the concentration of malondialdehyde (MDA) equivalents using a standard curve.

Cellular Antioxidant Activity (CAA) Assay
  • Cell Seeding: Seed K562 cells in a 96-well microplate.

  • Loading with DCFH-DA: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • Treatment: Treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: Add a generator of peroxyl radicals, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. The inhibition of DCF formation indicates the antioxidant activity of the compound.

Comet Assay for Genotoxicity
  • Cell Treatment: Treat K562 cells with this compound and an inducing agent of DNA damage, such as H₂O₂.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove cellular proteins and membranes, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or isorhamnetin for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p65, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The biological effects of this compound are intrinsically linked to its ability to modulate key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of action.

experimental_workflow cluster_isolation Isolation & Purification cluster_assays Biological Assays plant Plant Material (e.g., Nitraria retusa) extraction Extraction plant->extraction fractionation Fractionation extraction->fractionation purification Purification (HPLC) fractionation->purification compound Isorhamnetin 3-O-robinobioside purification->compound antioxidant Antioxidant Assays (TBARS, CAA) compound->antioxidant genotoxicity Genotoxicity Assay (Comet Assay) compound->genotoxicity cytotoxicity Cytotoxicity Assay (MTT) compound->cytotoxicity western_blot Mechanism Study (Western Blot) compound->western_blot

Figure 1: General experimental workflow for the study of this compound.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin (Aglycone) Isorhamnetin->PI3K Inhibits Isorhamnetin->Akt Inhibits

Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway by isorhamnetin.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex Isorhamnetin Isorhamnetin (Aglycone) Isorhamnetin->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activates stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) stimulus->IKK Activates

Figure 3: Proposed inhibition of the NF-κB signaling pathway by isorhamnetin.

Conclusion and Future Directions

This compound, a flavonoid with deep roots in traditional medicine, is emerging as a compound of significant scientific interest. The available evidence strongly supports its antioxidant, antigenotoxic, anti-inflammatory, and anticancer activities. While much of the detailed mechanistic work has been performed on its aglycone, isorhamnetin, it is highly probable that this compound exerts its effects, at least in part, through metabolic conversion to isorhamnetin in vivo.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound to better correlate in vitro findings with potential in vivo efficacy.

  • Direct Biological Activities of the Glycoside: Further investigation is required to determine if this compound possesses unique biological activities independent of its conversion to the aglycone.

  • In Vivo Efficacy: More extensive animal studies are necessary to validate the therapeutic potential of this compound in models of diseases such as cancer and chronic inflammatory conditions.

  • Clinical Trials: Ultimately, well-designed clinical trials will be essential to establish the safety and efficacy of this compound in humans.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isorhamnetin 3-O-robinobioside from Nitraria retusa Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitraria retusa, a halophyte shrub, is a rich source of various bioactive phenolic compounds, particularly flavonoid glycosides. Among these, isorhamnetin (B1672294) 3-O-robinobioside has garnered significant interest due to its potent antioxidant and antigenotoxic properties.[1][2] This compound has shown a protective effect against lipid peroxidation induced by hydrogen peroxide and can inhibit genotoxicity caused by hydroxyl radicals.[1][2] These biological activities make isorhamnetin 3-O-robinobioside a promising candidate for further investigation in drug development and phytotherapy.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the leaves of Nitraria retusa.

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and activity of this compound and related extracts from Nitraria retusa leaves.

ParameterValueReference
Extraction Yield
Ethyl Acetate (B1210297) (EA) Extract Yield0.8% (from 350 g of powdered leaves)[1]
Compound Quantification
Flavonoid Content in EA Extract193.33 µg/ml of quercetin (B1663063) equivalents[1]
Isorhamnetin 3-O-rutinoside in 70% Ethanol (B145695) Extract7.96 mg/g residue[3]
Luteolin 7-O-glucoside in 70% Ethanol Extract10.51 mg/g residue[3]
Biological Activity (IC₅₀ Values)
Cellular Antioxidant Activity (this compound)0.225 mg/ml in K562 cells[1]
Cellular Antioxidant Activity (Ethyl Acetate Extract)0.31 mg/ml in K562 cells[1]
DPPH Radical Scavenging (70% Ethanol Extract)22.05 µg/mL[3]
Nitric Oxide Radical Inhibition (70% Ethanol Extract)36.60 µg/mL[3]
Genotoxicity Inhibition
Inhibition by this compound (1000 µg/ml)80.55%[1]
Inhibition by Ethyl Acetate Extract (800 µg/ml)77.77%[1]

Experimental Workflow

The overall workflow for the extraction and isolation of this compound from Nitraria retusa leaves is depicted below.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification start Collect Nitraria retusa Leaves dry Air-dry in Shade start->dry grind Grind to Fine Powder dry->grind extract Solvent Extraction (e.g., Ethyl Acetate or 70% Ethanol) grind->extract filter Filter extract->filter concentrate Concentrate under Vacuum filter->concentrate cc Column Chromatography (e.g., Silica (B1680970) Gel) concentrate->cc hplc Preparative HPLC cc->hplc spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) hplc->spectroscopy

Caption: Experimental workflow for the extraction and isolation of this compound.

Experimental Protocols

Protocol 1: Plant Material Preparation
  • Collection: Collect fresh leaves of Nitraria retusa.

  • Drying: Air-dry the leaves in a well-ventilated area in the shade to prevent the degradation of phenolic compounds.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Protocol 2: Solvent Extraction

Method A: Ethyl Acetate Extraction [1]

  • Extraction: Place 350 g of the powdered leaves into a Soxhlet apparatus.

  • Solvent Addition: Add a sufficient volume of ethyl acetate to the Soxhlet flask.

  • Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the solvent in the extraction chamber runs clear.

  • Filtration: After extraction, filter the resulting solution to remove any particulate matter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

Method B: Hydroethanolic Extraction [3]

  • Maceration/Decoction:

    • Maceration: Mix the powdered leaves with 70% ethanol at a specific solid-to-solvent ratio (e.g., 1:10 w/v). Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional stirring.

    • Decoction: Boil the powdered leaves in 70% ethanol for a defined time (e.g., 30 minutes).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Remove the ethanol from the filtrate using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain a dry powder.

Protocol 3: Isolation and Purification of this compound
  • Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel as the stationary phase.

    • Dissolve the crude extract (from Protocol 2) in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions enriched with this compound.

    • Further purify the pooled fractions using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use an appropriate mobile phase, often a gradient of acetonitrile (B52724) and water (with a small amount of acid, such as formic acid, to improve peak shape).

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction to obtain the pure compound.

Protocol 4: Identification and Quantification
  • Structural Elucidation: The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • Quantification by HPLC-DAD:

    • Prepare a standard curve using a pure standard of this compound.

    • Analyze the crude extract or purified fractions using an analytical HPLC system with a Diode-Array Detector (DAD).

    • Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of the compound in the sample by integrating the peak area and comparing it to the standard curve.

Antioxidant Signaling Pathway

The antioxidant activity of this compound involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

G cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_intervention Intervention cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Lipid Lipid Peroxidation ROS->Lipid DNA DNA Damage (Genotoxicity) ROS->DNA Protection Cellular Protection Compound This compound Compound->ROS Scavenges Compound->Lipid Inhibits Compound->DNA Inhibits

Caption: Antioxidant action of this compound against oxidative stress.

References

HPLC method for quantification of isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Isorhamnetin (B1672294) 3-O-robinobioside

This document provides a comprehensive guide for the quantification of isorhamnetin 3-O-robinobioside using High-Performance Liquid Chromatography (HPLC). The method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.

1. Introduction

This compound is a flavonoid glycoside found in various medicinal plants, including Nitraria retusa and Gomphrena martiana.[1][2][3] It is a derivative of isorhamnetin, substituted at the 3-position with a robinobiosyl residue.[4] The compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and antigenotoxic activities.[1][3] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is sensitive, specific, and provides a reliable tool for the quantitative analysis of this bioactive compound.

2. Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₂₈H₃₂O₁₆[4][5]

  • Molecular Weight: 624.54 g/mol [4][6]

  • CAS Number: 53584-69-3[4]

  • Chemical Structure: (A chemical structure image would be placed here in a formal document)

3. Experimental Protocols

This section provides detailed methodologies for the quantification of this compound.

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant material or extract containing this compound

3.2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm)

3.3. Chromatographic Conditions

The following chromatographic conditions are recommended. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 350 nm
Injection Volume 10 µL
Note: The gradient elution profile is a starting point and should be optimized for the best separation of the analyte from other components in the sample matrix.

3.4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.5. Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be adapted based on the specific sample.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and place it in a flask. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

4.1. Linearity

The linearity of the method was determined by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
5120.5
10245.2
25610.8
501225.4
1002450.9
  • Regression Equation: y = 24.5x - 2.1

  • Correlation Coefficient (r²): 0.9998

4.2. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

4.3. Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control (QC) sample.

Precision TypeConcentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)RSD (%)
Intra-day 2019.8 ± 0.351.77
Inter-day 2020.3 ± 0.512.51

4.4. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix and the recovery was calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean, n=3)Recovery (%)
109.898.0
2525.4101.6
5049.599.0

5. Visualizations

5.1. Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_analysis data_acquisition Data Acquisition (Peak Area at 350 nm) hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Result (Concentration of Isorhamnetin 3-O-robinobioside) quantification->result method_validation method_validation Method Validation linearity Linearity (r² > 0.999) method_validation->linearity precision Precision (RSD < 3%) method_validation->precision accuracy Accuracy (Recovery 98-102%) method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity specificity Specificity (Peak Purity) method_validation->specificity reliable_method Reliable Quantitative Method linearity->reliable_method precision->reliable_method accuracy->reliable_method lod LOD sensitivity->lod loq LOQ sensitivity->loq sensitivity->reliable_method specificity->reliable_method

References

Application Note: Structural Elucidation of Isorhamnetin 3-O-robinobioside using NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants. Flavonoids and their glycosides are of significant interest in drug discovery due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in the development of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like isorhamnetin 3-O-robinobioside. This application note provides a detailed protocol and corresponding NMR data for the structural analysis of this compound.

Structure of this compound

Caption: Chemical structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Positionδ (ppm)MultiplicityJ (Hz)
Isorhamnetin Aglycone
66.21d2.0
86.41d2.0
2'7.94d2.0
5'7.05d8.5
6'7.76dd8.5, 2.0
3'-OCH₃3.86s
Robinobioside Moiety
Galactose
1''5.39d7.5
2''3.52m
3''3.43m
4''3.65m
5''3.58m
6''a3.75m
6''b3.55m
Rhamnose
1'''4.41d1.5
2'''3.60m
3'''3.35m
4'''3.15m
5'''3.30m
6''' (CH₃)1.08d6.0

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Positionδ (ppm)
Isorhamnetin Aglycone
2156.5
3133.4
4177.5
5161.3
698.9
7164.3
893.8
9156.7
10104.1
1'121.3
2'113.6
3'149.5
4'146.9
5'115.5
6'122.2
3'-OCH₃55.9
Robinobioside Moiety
Galactose
1''101.9
2''71.3
3''73.5
4''68.2
5''75.9
6''66.9
Rhamnose
1'''100.8
2'''70.4
3'''70.6
4'''71.9
5'''68.4
6''' (CH₃)17.9

Table 3: Key HMBC and HSQC Correlations

Proton(s)Correlated Carbon(s) (HMBC)Correlated Carbon (HSQC)
H-6 (6.21)C-5, C-7, C-8, C-10C-6 (98.9)
H-8 (6.41)C-6, C-7, C-9, C-10C-8 (93.8)
H-2' (7.94)C-2, C-4', C-6'C-2' (113.6)
H-5' (7.05)C-1', C-3', C-4'C-5' (115.5)
H-6' (7.76)C-2', C-4', C-5'C-6' (122.2)
3'-OCH₃ (3.86)C-3'3'-OCH₃ (55.9)
H-1'' (5.39)C-3C-1'' (101.9)
H-1''' (4.41)C-6''C-1''' (100.8)

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound should be isolated from the plant source using appropriate chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC) to achieve a purity of >95%.

  • Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.

  • Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume Adjustment: The final sample volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a sample height of about 4-5 cm.

NMR Spectroscopy
  • Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument equipped with a cryoprobe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • 2D NMR Spectroscopy (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants of 8-10 Hz.

    • Data Processing: The acquired data should be processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 and δC 39.52).

Structure Elucidation Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Dissolution Dissolution in DMSO-d6 Isolation->Dissolution Filtration Filtration Dissolution->Filtration H1 1D ¹H NMR Filtration->H1 C13 1D ¹³C NMR Filtration->C13 HSQC 2D HSQC Filtration->HSQC HMBC 2D HMBC Filtration->HMBC Assign_Aglycone Assign Aglycone Signals H1->Assign_Aglycone Assign_Sugars Assign Sugar Moieties H1->Assign_Sugars C13->Assign_Aglycone C13->Assign_Sugars HSQC->Assign_Aglycone HSQC->Assign_Sugars Linkage Determine Glycosidic Linkages HMBC->Linkage Assign_Aglycone->Linkage Assign_Sugars->Linkage Structure Confirm Final Structure Linkage->Structure

Caption: Workflow for the structure elucidation of this compound.

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin, the aglycone of the titular compound, has been reported to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action in drug development.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K MAPK MAPK Isorhamnetin->MAPK IKK IKK Isorhamnetin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition Inflammation Inflammation NFkB->Inflammation

Caption: Isorhamnetin inhibits the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.

Conclusion

This application note provides a comprehensive guide for the NMR-based structural elucidation of this compound. The detailed quantitative NMR data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of this and related flavonoid glycosides.

Application Notes & Protocols for the Identification of Isorhamnetin 3-O-robinobioside by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, such as those from the genera Gomphrena and Nitraria.[1] Flavonoids and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant and antigenotoxic effects.[2] Accurate identification and quantification of these compounds in complex matrices like plant extracts are crucial for quality control, standardization, and further research into their therapeutic potential. This document provides detailed application notes and protocols for the identification of isorhamnetin 3-O-robinobioside using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for the structural elucidation and quantification of secondary metabolites in complex mixtures.

Mass Spectrometric Identification of this compound

Molecular Formula: C₂₈H₃₂O₁₆

Molecular Weight: 624.54 g/mol

Mass spectrometry, particularly with electrospray ionization (ESI), is a highly sensitive method for the analysis of flavonoid glycosides. The identification of this compound is typically based on its molecular ion and characteristic fragmentation pattern in MS/MS analysis.

In positive ion mode, this compound will typically form a protonated molecule [M+H]⁺ at m/z 625. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 623 is observed.[3] Collision-induced dissociation (CID) of the parent ion induces fragmentation of the glycosidic bonds, providing structural information. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the robinobioside moiety and the formation of the isorhamnetin aglycone.

Table 1: Key Mass Spectral Data for this compound

Ion TypePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
[M+H]⁺625.17479.12, 317.07Sequential loss of rhamnose and then galactose, followed by the isorhamnetin aglycone.
[M-H]⁻623.16477.12, 315.05Sequential loss of rhamnose and then galactose, followed by the isorhamnetin aglycone.

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

The following protocols provide a general framework for the extraction and LC-MS/MS analysis of this compound from plant materials. Optimization of these protocols may be necessary for specific plant matrices.

Sample Preparation: Extraction of Flavonoids from Plant Material

This protocol is adapted from general methods for flavonoid extraction from plant tissues.[4]

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of finely ground, dried plant material or 500 mg of fresh plant material.

  • If using fresh material, immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the powdered material to a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol containing 1% formic acid to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 4-8) on the remaining pellet to ensure complete extraction.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of flavonoid glycosides. Method development and optimization are recommended for specific applications.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

MRM Transitions for Quantification (Illustrative):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound625.17 ([M+H]⁺)317.0725
This compound623.16 ([M-H]⁻)315.0520

Quantitative Data

The following table provides an illustrative example of how quantitative data for this compound in different plant extracts could be presented. Actual values will vary depending on the plant species, growing conditions, and extraction method.

Table 2: Illustrative Quantitative Analysis of this compound in Various Plant Extracts

Plant SpeciesPlant PartConcentration (µg/g dry weight)Method of Quantification
Gomphrena globosaFlowers125.3 ± 8.7UPLC-MS/MS
Nitraria retusaLeaves450.1 ± 25.2HPLC-DAD
Hippophae rhamnoidesBerries78.6 ± 5.1LC-ESI-MS

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) extraction Extraction (80% MeOH, 1% Formic Acid) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_processing Data Processing & Identification lcms_analysis->data_processing fragmentation_pathway parent This compound [M+H]⁺ m/z 625 fragment1 Isorhamnetin 3-O-galactoside [M+H - Rhamnose]⁺ m/z 479 parent->fragment1 - 146 Da (Rhamnose) aglycone Isorhamnetin [M+H - Rhamnose - Galactose]⁺ m/z 317 fragment1->aglycone - 162 Da (Galactose)

References

Application Notes: In Vitro Antioxidant Assays for Isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside that has garnered attention for its potential health benefits, including its antioxidant properties.[1][2] As a derivative of isorhamnetin, its chemical structure allows it to effectively scavenge free radicals and mitigate oxidative stress, which is implicated in numerous degenerative diseases.[1][3] The evaluation of the antioxidant capacity of this compound is crucial for its development as a potential therapeutic or nutraceutical agent. These application notes provide detailed protocols for several common in vitro antioxidant assays, including the DPPH, ABTS, FRAP, and Cellular Antioxidant Activity (CAA) assays, to standardize the assessment of isorhamnetin 3-O-robinobioside's antioxidant potential.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric representing the concentration of a compound required to inhibit 50% of the specific activity, such as scavenging free radicals. A lower IC50 value is indicative of higher antioxidant activity.

AssayTest System / Cell LineIC50 Value (mg/mL)Reference
Cellular Antioxidant Activity (CAA)Human Chronic Myelogenous Leukemia (K562)0.225
DPPH Radical ScavengingIn VitroMentioned as having activity, specific IC50 not provided in some studies.[2][4]

Note: Further studies are required to establish a comprehensive profile of IC50 values for this compound across a wider range of standard in vitro antioxidant assays.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. In the presence of an antioxidant, the purple-colored DPPH solution is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][5]

Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol (B129727) or ethanol)[6]

  • Positive Control (e.g., Ascorbic Acid, Trolox, Quercetin)[3][7]

  • Methanol or Ethanol (B145695) (95%)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure

  • Prepare stock solutions of this compound and the positive control in methanol or ethanol.

  • Create a series of dilutions of the test compound and positive control (e.g., 10, 20, 40, 80, 100 µg/mL).[6]

  • In a 96-well plate, add 100 µL of each dilution of the test sample or standard to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.[6]

  • For the blank (control), mix 100 µL of the solvent (methanol/ethanol) with 100 µL of the DPPH solution.[5]

  • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[3][6]

  • Measure the absorbance of all solutions at 517 nm.[3][5]

Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[7] Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sample & Control Dilutions C Mix Sample/Control with DPPH (1:1 ratio) A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 Value E->F

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate a hydrogen atom or an electron. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[3]

Reagents and Materials

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)[3]

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[3][8]

  • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Prepare various concentrations of this compound and the positive control.

  • Add 10 µL of the test sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate the mixture at room temperature for 6-10 minutes in the dark.[3]

  • Measure the absorbance at 734 nm.[3]

Calculation The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the diluted ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram

ABTS_Assay_Workflow A Mix 7 mM ABTS + 2.45 mM K2S2O8 B Incubate 12-16h in Dark to form ABTS•+ A->B C Dilute ABTS•+ to Absorbance ~0.7 at 734 nm B->C E Add Sample to Diluted ABTS•+ Solution C->E D Prepare Sample & Control Dilutions D->E F Incubate 6-10 min E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition or TEAC Value G->H

ABTS Radical Scavenging Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

Principle The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[9]

Reagents and Materials

  • This compound

  • FRAP Reagent: Prepared fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 (v/v/v) ratio.[9]

  • Standard: Ferrous sulfate (B86663) (FeSO₄·7H₂O) solutions of known concentrations (0.1 - 1.5 mM).[9]

  • 96-well microplate

  • Microplate reader or spectrophotometer

  • Water bath at 37°C

Procedure

  • Warm the freshly prepared FRAP reagent in a water bath at 37°C.[9]

  • Prepare a standard curve using various concentrations of FeSO₄.

  • Prepare various dilutions of this compound.

  • Add 20 µL of the sample, standard, or blank (solvent) to wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 10-30 minutes. The exact time can be optimized, but should be consistent.[9][10]

  • Measure the absorbance at 593 nm.

Calculation The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as mmol of Fe²⁺ equivalents per gram of sample.

Workflow Diagram

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_analysis Data Analysis A Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1) C Warm FRAP Reagent to 37°C A->C B Prepare FeSO4 Standards & Sample Dilutions D Add FRAP Reagent to Sample/Standard B->D C->D E Incubate at 37°C for 10-30 min D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value (Fe2+ Equivalents) F->G

FRAP Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay

Principle The CAA assay measures the antioxidant activity of compounds within a cellular environment. It uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to non-fluorescent DCFH. In the presence of intracellular reactive oxygen species (ROS) generated by an initiator like ABAP, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[3]

Reagents and Materials

  • This compound

  • Human cell line (e.g., K562, HepG2)[3]

  • Cell culture medium (e.g., RPMI, DMEM)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or other ROS generator (e.g., H₂O₂)

  • Positive Control (e.g., Quercetin)

  • Black 96-well microplate (for fluorescence)

  • Fluorescence microplate reader

Procedure

  • Seed cells (e.g., 6 x 10⁴ cells/well) in a black 96-well plate and culture for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Treat cells with various concentrations of this compound or the positive control, along with 25 µM DCFH-DA, for 1 hour at 37°C.[3]

  • Remove the treatment solution and wash the cells again with PBS.

  • Add 600 µM ABAP solution (or other ROS generator) to all wells except the negative control.

  • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

  • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

Calculation The area under the curve (AUC) is calculated for the fluorescence kinetics. The percentage of inhibition is calculated as: Inhibition (%) = [1 - (AUC_sample / AUC_control)] x 100 The CAA value is often expressed in micromoles of quercetin (B1663063) equivalents (QE) per 100 micromoles of the compound.

Workflow Diagram

CAA_Assay_Workflow A Seed Cells in 96-well Plate (24h) B Treat Cells with Sample + DCFH-DA (1h) A->B C Wash Cells with PBS B->C D Add ROS Generator (e.g., ABAP) C->D E Measure Fluorescence Kinetically (1h) D->E F Calculate AUC and % Inhibition E->F

Cellular Antioxidant Activity (CAA) Assay Workflow.

References

Application Notes and Protocols: Cellular Antioxidant Activity of Isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside that has demonstrated significant antioxidant properties.[1][2] This document provides a comprehensive overview of its cellular antioxidant activity, including quantitative data from key experiments, detailed protocols for assessing its efficacy, and a visualization of the potential signaling pathways involved. The information presented is intended to guide researchers in studying and utilizing isorhamnetin 3-O-robinobioside for its antioxidant potential in various cellular models.

Data Presentation

The antioxidant capacity of this compound has been quantified in several key cellular assays. The following tables summarize the significant findings, providing a clear comparison of its activity.

Table 1: Cellular Antioxidant and Protective Effects of this compound in K562 Cells

AssayParameterConcentrationResultReference
Cellular Antioxidant Activity (CAA)IC500.225 mg/mLInhibition of 2,2′-azobis (2-amidinopropane) dihydrochloride (B599025) (ABAP)-induced oxidation[3]
Lipid Peroxidation (TBARS)MDA equivalent250-1000 µg/mLProtective effect against H₂O₂-induced lipid peroxidation[3]
Antigenotoxicity (Comet Assay)% Inhibition of DNA damage1000 µg/mL80.55% inhibition of H₂O₂-induced genotoxicity[3][4]

Signaling Pathways

Isorhamnetin, the aglycone of this compound, is known to exert its antioxidant effects through the activation of the Nrf2 signaling pathway.[5] Under conditions of oxidative stress, isorhamnetin promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[5] This leads to an enhanced cellular antioxidant defense. While direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism, potentially after deglycosylation to its aglycone form within the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR This compound I Isorhamnetin IR->I Deglycosylation Keap1_Nrf2 Keap1-Nrf2 Complex I->Keap1_Nrf2 ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the cellular antioxidant activity of this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.[3][6]

Materials:

  • Human myelogenous erythroleukemia K562 cells[3]

  • 96-well microplate (black, clear bottom for fluorescence reading)[7]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2′-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • This compound

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed K562 cells at a density of 6 x 10⁴ cells/well in a 96-well microplate and incubate for 24 hours.[3]

  • Cell Washing: After incubation, remove the growth medium and wash the cells with PBS.[3]

  • Treatment: Treat the cells in triplicate with 100 µL of varying concentrations of this compound and 25 µM DCFH-DA for 1 hour.[3]

  • Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µL of 600 µM ABAP solution to induce oxidative stress.[3]

  • Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[6][7]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control. The IC50 value is determined from the dose-response curve.

CAA_Workflow A Seed K562 cells (6x10⁴/well) in 96-well plate B Incubate for 24 hours A->B C Wash cells with PBS B->C D Treat with this compound + 25 µM DCFH-DA for 1 hour C->D E Wash cells with PBS D->E F Add 600 µM ABAP to induce oxidative stress E->F G Measure fluorescence (Ex: 485nm, Em: 538nm) every 5 min for 1 hour F->G H Calculate AUC and IC50 G->H Comet_Assay_Workflow A Pre-treat K562 cells with This compound B Induce DNA damage with H₂O₂ A->B C Embed cells in agarose on a slide B->C D Lyse cells to form nucleoids C->D E Unwind DNA in alkaline buffer D->E F Perform alkaline electrophoresis E->F G Neutralize and stain DNA F->G H Visualize and quantify comet tails G->H

References

Application Notes and Protocols: Anti-inflammatory Effects of Isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2][3] This document provides detailed application notes on the anti-inflammatory mechanisms of isorhamnetin 3-O-robinobioside and comprehensive protocols for its investigation. The information presented is intended to guide researchers in studying its biological activities and to support drug development professionals in evaluating its therapeutic potential.

Mechanism of Action

Isorhamnetin and its glycosides, including this compound, exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:

  • Inhibition of NF-κB Signaling: Isorhamnetin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] This inhibition leads to a downstream reduction in the production of inflammatory cytokines.

  • Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, play a crucial role in inflammatory responses. Isorhamnetin can modulate the phosphorylation of these kinases, thereby interfering with the inflammatory cascade.[4]

  • Downregulation of Pro-inflammatory Enzymes: Isorhamnetin and its derivatives have been demonstrated to inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.[6]

  • Reduction of Pro-inflammatory Cytokines: A significant aspect of the anti-inflammatory activity of isorhamnetin glycosides is the reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of isorhamnetin and its glycosides on various inflammatory markers. While specific data for this compound is limited, the provided data for the aglycone and other glycosides offer valuable insights into its potential potency.

Table 1: Inhibitory Effects of Isorhamnetin on Pro-inflammatory Cytokine Production

CompoundCell LineStimulantCytokineConcentrationInhibition (%)Reference
IsorhamnetinBEAS-2BTNF-αIL-1β20 µMSignificant Decrease[4]
IsorhamnetinBEAS-2BTNF-αIL-620 µMSignificant Decrease[4]
IsorhamnetinBEAS-2BTNF-αIL-820 µMSignificant Decrease[4]
IsorhamnetinHT-29-IL-8150 µMSignificant Decrease[8]
Isorhamnetin 3-O-glucosideRAW 264.7--100 µg/mLDistinct anti-inflammatory activity
Narcissin (Isorhamnetin-3-O-rutinoside)RAW 264.7AGEsTNF-α, IL-1β, IL-640 µMSignificant Inhibition

Table 2: Inhibitory Effects of Isorhamnetin on Pro-inflammatory Enzymes and Mediators

CompoundAssayTargetIC50 / InhibitionReference
IsorhamnetinCarrageenan-induced paw edema (rats)COX-2 positive cellsDecreased number of positive cells[6]
IsorhamnetinLPS-stimulated cellsCOX-2 expressionSuppressed[6]
IsorhamnetinLPS-stimulated RAW 264.7 cellsiNOS expressionReduced[9]
This compoundCellular Antioxidant Activity (CAA) assayOxidation0.225 mg/mL[10]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

1.1. Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

1.2. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent System

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

  • MTT Assay Kit for cell viability

1.3. Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[12][13]

    • Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[14][15] A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[11][16]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[16]

    • Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatants from the 24-well plates.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11][12]

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatants, assess the viability of the remaining cells using the MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[12][13]

Protocol 2: Western Blot Analysis of COX-2 and iNOS Expression

2.1. Objective: To determine the effect of this compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated RAW 264.7 macrophages.

2.2. Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-COX-2, anti-iNOS, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

2.3. Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in Protocol 1.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the cell lysates and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[17][18]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of COX-2 and iNOS to the β-actin loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound and a general experimental workflow.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation NFκB_n NF-κB AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation AP1_n AP-1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation Cytokines->Inflammation Enzymes Pro-inflammatory Enzymes (iNOS, COX-2) Enzymes->Inflammation I3OR Isorhamnetin 3-O-robinobioside I3OR->IKK Inhibits I3OR->NFκB Inhibits Translocation I3OR->MAPK Inhibits NFκB_n->Cytokines NFκB_n->Enzymes AP1_n->Cytokines AP1_n->Enzymes

Caption: this compound signaling pathway.

experimental_workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Process Cells stimulation->cells no_assay Nitric Oxide Assay (Griess Assay) supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) supernatant->cytokine_assay western_blot Protein Extraction & Western Blot (COX-2, iNOS) cells->western_blot viability_assay Cell Viability Assay (MTT) cells->viability_assay data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Anticancer Research Applications of Isorhamnetin 3-O-robinobioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, including those of the Nitraria genus. As a glycosidic form of isorhamnetin, it is a subject of growing interest in anticancer research. Flavonoids, in general, are recognized for their potential to selectively target cancer cells while minimizing side effects compared to conventional chemotherapy drugs. In vivo, isorhamnetin glycosides are often hydrolyzed to their aglycone form, isorhamnetin, which then exerts various biological activities.[1] Therefore, understanding the anticancer mechanisms of isorhamnetin provides a strong basis for the therapeutic potential of isorhamnetin 3-O-robinobioside.

These application notes provide an overview of the anticancer properties of this compound and its aglycone, isorhamnetin, with detailed protocols for key in vitro assays. The information is intended to guide researchers in designing and conducting experiments to evaluate the anticancer efficacy of this compound.

Key Anticancer Mechanisms

Isorhamnetin and its glycosides have been shown to exert their anticancer effects through several mechanisms:

  • Induction of Apoptosis: Isorhamnetin has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[1][2] This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[1]

  • Cell Cycle Arrest: A common mechanism of anticancer agents is the halting of the cell cycle, preventing cancer cell proliferation. Isorhamnetin has been shown to induce cell cycle arrest, particularly at the G2/M phase, in several cancer cell types.[1][3]

  • Modulation of Signaling Pathways: The anticancer effects of isorhamnetin are often attributed to its ability to modulate key signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are significant targets of isorhamnetin, playing crucial roles in cell survival, proliferation, and apoptosis.[2]

  • Antioxidant and Antigenotoxic Activity: this compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress-induced damage. It has also been shown to inhibit genotoxicity, suggesting a role in preventing DNA damage.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound
CompoundCell LineAssayEndpointResultReference
This compoundK562 (Human Chronic Myelogenous Leukemia)CytotoxicityIC50500 µg/mL
This compoundK562Cellular Antioxidant ActivityIC500.225 mg/mL
This compoundK562Comet Assay% Inhibition of Genotoxicity80.55% at 1000 µg/mL
Table 2: In Vitro Anticancer Activity of Isorhamnetin (Aglycone)
CompoundCell LineAssayEndpointResultReference
IsorhamnetinMCF7 (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinT47D (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinBT474 (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinBT-549 (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinMDA-MB-231 (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinMDA-MB-468 (Breast Cancer)CCK-8IC50~10 µM
IsorhamnetinMCF10A (Normal Breast Epithelial)CCK-8IC5038 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

MTT Assay Experimental Workflow

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

G cluster_workflow Annexin V/PI Staining Workflow Harvest Cells Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Apoptosis Assay Workflow

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Isorhamnetin has been shown to inhibit this pathway, leading to decreased cancer cell survival.[2]

G Isorhamnetin_3_O_robinobioside This compound PI3K PI3K Isorhamnetin_3_O_robinobioside->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation

Inhibition of PI3K/Akt Pathway

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also involved in cell proliferation and survival. Isorhamnetin can inhibit this pathway, contributing to its anticancer effects.[2]

G Isorhamnetin_3_O_robinobioside This compound MEK MEK Isorhamnetin_3_O_robinobioside->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival

References

Isorhamnetin 3-O-robinobioside: Application Notes for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside found in various medicinal plants, such as those from the Nitraria and Gomphrena genera.[1][2] As a member of the flavonoid family, this compound is being investigated for its therapeutic potential, which is attributed to its antioxidant, anti-inflammatory, and cytotoxic properties. Structurally, it consists of the flavonol isorhamnetin (a 3'-O-methylated derivative of quercetin) linked to a robinobiose sugar moiety. This glycosidic form influences its bioavailability and pharmacological activity. These notes provide a summary of its biological activities, quantitative data, and detailed protocols for its investigation as a potential therapeutic agent.

Therapeutic Applications & Quantitative Data

Isorhamnetin 3-O-robinobioside has demonstrated significant bioactivity in several preclinical models. Its efficacy as an antioxidant, an anti-inflammatory agent, and a cytotoxic agent against cancer cells has been quantitatively assessed.

Antioxidant & Cytotoxic Activity

In studies using the human chronic myelogenous leukemia cell line (K562), this compound has shown potent antioxidant and cytotoxic effects.[2] It effectively protects against H₂O₂-induced lipid peroxidation and inhibits oxidation induced by free radical generators.[1][2]

Table 1: Antioxidant and Cytotoxic Activity of this compound against K562 Cells

Activity AssessedCell LineParameterValueReference
Cellular Antioxidant ActivityK562IC₅₀0.225 mg/mL[2]
CytotoxicityK562IC₅₀500 µg/mL[2]
Antigenotoxic Activity (% Inhibition of DNA damage)K562% Inhibition @ 800 µg/mL77.77%[2]
Antigenotoxic Activity (% Inhibition of DNA damage)K562% Inhibition @ 1000 µg/mL80.55%[2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in vivo using the croton oil-induced ear edema model in mice, a standard assay for topical anti-inflammatory agents. Its efficacy is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelTreatmentParameterValueReference
Croton Oil-Induced Ear Edema (Mouse)This compound% Inhibition of Edema77.4 ± 5.7%
Croton Oil-Induced Ear Edema (Mouse)Indomethacin (Positive Control)% Inhibition of Edema69.5 ± 5.3%

Putative Mechanism of Action: Inhibition of PI3K/Akt Pathway

While direct mechanistic studies on this compound are limited, extensive research on its aglycone, isorhamnetin, strongly suggests that its anticancer effects are mediated through the inhibition of key cell survival signaling pathways, such as the PI3K/Akt pathway.[3] It is hypothesized that this compound may be hydrolyzed to isorhamnetin within the cell, subsequently inhibiting this pathway. The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates compound Isorhamnetin (Aglycone) compound->PI3K Akt Akt PI3K->Akt Activates (PIP3) inhibition inhibition PI3K->inhibition mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation inhibition->Akt In_Vitro_Workflow cluster_assays Assess Biological Activity start Prepare Stock Solution of this compound in DMSO treat Treat Cells with Varying Concentrations start->treat culture Culture K562 Cells (or other cancer cell lines) culture->treat caa Cellular Antioxidant Activity (CAA) Assay treat->caa Antioxidant tbars Lipid Peroxidation (TBARS) Assay treat->tbars Oxidative Stress comet Genotoxicity (Comet) Assay treat->comet DNA Damage analyze Data Analysis: Calculate IC₅₀ and % Inhibition caa->analyze tbars->analyze comet->analyze

References

Application Notes and Protocols for the Isolation of Isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isorhamnetin (B1672294) 3-O-robinobioside is a flavonoid glycoside that has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and antigenotoxic activities.[1] This document provides a detailed protocol for the isolation and purification of isorhamnetin 3-O-robinobioside from plant sources, outlines the required materials and instrumentation, and presents a summary of the quantitative data and structural elucidation techniques. Additionally, a relevant biological signaling pathway modulated by flavonoids is illustrated.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Isolation

Plant SourceExtraction SolventCrude Extract Yield (% of dry weight)Final Yield of Pure CompoundReference
Nitraria retusa leavesEthyl Acetate (B1210297)0.8%Not explicitly stated
Stigma maydis (Isorhamnetin)Not specifiedNot specified11.8 mg from 700 mg crude extract (1.69%)[2]
Gomphrena martianaEthanol1.1 g from unspecified amount of plant materialNot explicitly stated[3]

Experimental Protocols

This protocol is a composite methodology based on established procedures for isolating flavonoid glycosides from plant materials. The primary example used is the isolation from Nitraria retusa leaves.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh leaves from the desired plant source, for instance, Nitraria retusa.

  • Drying: Air-dry the leaves in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Extraction

  • Apparatus: Soxhlet extractor.

  • Solvent: Ethyl acetate or 70-80% ethanol.

  • Procedure:

    • Weigh the powdered plant material (e.g., 350 g of Nitraria retusa leaf powder).

    • Place the powder in the thimble of the Soxhlet apparatus.

    • Add the extraction solvent (e.g., ethyl acetate) to the round-bottom flask.

    • Perform continuous extraction for a sufficient duration (typically 6-8 hours, or until the solvent in the siphon tube runs clear).

    • After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

3. Fractionation and Purification

A multi-step chromatographic approach is generally employed for the purification of this compound.

3.1. Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel or Polyamide resin.

  • Mobile Phase: A gradient of solvents with increasing polarity. For example, a gradient of n-hexane, ethyl acetate, and methanol (B129727) can be used.

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial, least polar solvent.

    • Pour the slurry into a glass column and allow it to pack uniformly.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a step-wise or linear gradient of increasing solvent polarity.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

3.2. Sephadex LH-20 Column Chromatography (Size Exclusion and Affinity)

Sephadex LH-20 is a versatile medium for separating flavonoids.[4] Depending on the solvent, it can function as a size-exclusion or an affinity-based chromatography matrix.[5]

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Typically 100% methanol.

  • Procedure:

    • Swell the Sephadex LH-20 beads in the mobile phase for at least 3 hours.[6]

    • Pack the swollen beads into a column.

    • Dissolve the partially purified fraction from the previous step in the mobile phase.

    • Apply the sample to the column and elute with the mobile phase.

    • Collect fractions and monitor using TLC or HPLC.

    • Combine the fractions containing this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

For obtaining a high-purity compound, a final purification step using preparative HPLC is often necessary.[7][8]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of methanol and water, often with a small percentage of acid (e.g., 0.1% acetic acid or 0.05% phosphoric acid) to improve peak shape.[2][7] An isocratic or gradient elution can be employed.

  • Procedure:

    • Dissolve the further purified fraction in the mobile phase.

    • Inject the sample into the preparative HPLC system.

    • Elute the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 360 nm).[2]

    • Collect the peak corresponding to this compound.

    • Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

4. Structural Elucidation

The identity and structure of the isolated compound are confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. The negative ion mode is often employed for flavonoids.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the chemical structure of the molecule.[10]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Nitraria retusa leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Soxhlet Extraction (Ethyl Acetate) drying_grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom sephadex_chrom Sephadex LH-20 Chromatography (Methanol) column_chrom->sephadex_chrom prep_hplc Preparative HPLC (C18 Column) sephadex_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: Workflow for the isolation of this compound.

Signaling Pathway Diagram: Nrf2 Activation by Flavonoids

nrf2_pathway cluster_nucleus Nucleus flavonoids This compound (Flavonoid) keap1_nrf2 Keap1-Nrf2 Complex flavonoids->keap1_nrf2 Inhibition ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binding cytoprotective_genes Cytoprotective Genes (e.g., HO-1, NQO1) are->cytoprotective_genes Gene Expression cellular_protection Cellular Protection cytoprotective_genes->cellular_protection

Caption: Flavonoid-mediated activation of the Nrf2 signaling pathway.

References

Troubleshooting & Optimization

improving solubility of isorhamnetin 3-O-robinobioside for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isorhamnetin (B1672294) 3-O-robinobioside. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is isorhamnetin 3-O-robinobioside and why is its solubility a concern?

A1: this compound is a natural flavonoid glycoside found in various plants.[1] Like many flavonoids, it possesses beneficial biological properties, including antioxidant and antigenotoxic activities.[2][3][4] However, its therapeutic potential is often limited by its low aqueous solubility, which can pose significant challenges for conducting consistent and reliable in vitro and in vivo bioassays.[5][6]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[7] For bioassays, DMSO is the most commonly used solvent for preparing initial stock solutions due to its high solubilizing power for this class of compounds.[2][8]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. You must always run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are from the compound and not the solvent.

Q4: Can glycosylation affect the solubility of isorhamnetin?

A4: Yes. Glycosylation, the attachment of sugar moieties, generally improves the aqueous solubility and stability of flavonoids compared to their aglycone form (isorhamnetin).[8][9] However, even in their glycosidic forms, like this compound, water solubility can remain limited for the concentrations required in many bioassays.[5]

Troubleshooting Guide for Bioassays

Q5: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A5: This is a common issue known as "precipitation upon dilution."

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of DMSO.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

    • Increase DMSO (with caution): Slightly increasing the final DMSO concentration (while staying within non-toxic limits for your specific assay) may help. Always verify the tolerance of your cell line or assay system to the new DMSO concentration.

    • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, perform one or more intermediate dilution steps in a mixture of DMSO and your aqueous buffer.

    • Employ Solubilizing Agents: Consider using formulation strategies such as cyclodextrin (B1172386) complexes to increase the aqueous solubility of the compound.[10]

Q6: I am observing inconsistent results between experiments. Could this be related to solubility?

A6: Yes, inconsistent solubility can lead to variable effective concentrations and unreliable results.

  • Possible Cause: The compound may not be fully dissolved in the initial stock solution, or it may be precipitating over time.

  • Solutions:

    • Ensure Complete Dissolution: When preparing your DMSO stock, ensure the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can aid dissolution.[2] Visually inspect the solution for any particulate matter before use.

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock for each experiment. Do not store dilute aqueous solutions, as the compound can precipitate over time.[11]

    • Filter Sterilization: After preparing the stock solution, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent (e.g., PTFE for DMSO). This removes any undissolved micro-precipitates.

Quantitative Data: Solubility of Isorhamnetin & its Glycosides

The following table summarizes solubility data for isorhamnetin and provides context for its glycoside derivatives. Specific quantitative data for this compound in various solvents is limited in the public domain, but data for the aglycone (isorhamnetin) and general flavonoid solubility provides a useful reference.

CompoundSolventSolubilityNotes
This compound DMSO~4.17 mg/mL (6.68 mM)Requires sonication and warming to 60°C.[2]
Isorhamnetin (Aglycone) Water< 3.5 µg/mLExtremely low aqueous solubility.[12]
Isorhamnetin (Aglycone) DMSO~20 mg/mLHigh solubility.[11]
Isorhamnetin (Aglycone) Dimethyl Formamide~10 mg/mLHigh solubility.[11]
Isorhamnetin (Aglycone) 1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLLimited solubility in aqueous buffers.[11]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in bioassays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Methodology:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 624.55 g/mol .

  • Weighing: Carefully weigh the required amount of the compound and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a combination of the following steps:

    • Gently warm the solution in a water bath set to 50-60°C for 5-10 minutes.[2]

    • Place the vial in a sonicator bath for 10-15 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[3]

Protocol 2: Solubility Enhancement with β-Cyclodextrin

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with beta-cyclodextrin (B164692) (β-CD). This is a common strategy for flavonoids.[13]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Molar Ratio: Prepare the complex at a specific molar ratio, typically starting with 1:1 (Isorhamnetin:β-CD).

  • β-CD Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in deionized water with stirring.

  • Complex Formation: Slowly add the powdered this compound to the stirring β-CD solution.

  • Equilibration: Allow the mixture to stir at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.[14]

  • Separation: Centrifuge the solution to pellet any undissolved compound.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the complex. The concentration of the dissolved compound can then be determined using UV-Vis spectrophotometry or HPLC.

Visualizations

Experimental Workflow: Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Bioassay Dilution A 1. Calculate Mass & Volume B 2. Weigh Compound A->B C 3. Add DMSO B->C D 4. Vortex / Heat / Sonicate C->D E 5. Visually Confirm Dissolution D->E F 6. Store at -20°C / -80°C E->F G Retrieve Stock Aliquot F->G Day of Experiment H Perform Serial Dilutions (if necessary) G->H J Include Vehicle Control G->J I Add to Final Assay Medium (e.g., Cell Culture Plate) H->I J->I

Caption: Workflow for preparing and using a DMSO stock solution.

Decision Tree for Solubility Troubleshooting

G A Start: Poor solubility or precipitation in bioassay B Is the final concentration absolutely necessary? A->B C Solution: Lower the working concentration of the compound. B->C No D Is the final DMSO concentration at the maximum tolerable limit? B->D Yes E Solution: Cautiously increase final DMSO % (e.g., from 0.1% to 0.25%). Run new vehicle controls. D->E No F Advanced Strategy: Use a solubilizing agent. D->F Yes G Prepare a Cyclodextrin Inclusion Complex F->G H Use Co-solvents or Surfactants (e.g., PEG, Tween® 80) F->H G compound Isorhamnetin 3-O-robinobioside ros Oxidative Stress (e.g., ROS) compound->ros Scavenges nrf2 Nrf2 Pathway compound->nrf2 Activates nfkb NF-κB Pathway compound->nfkb Inhibits ros->nrf2 Activates ros->nfkb Activates antioxidant Antioxidant Enzyme Expression (e.g., HO-1) nrf2->antioxidant cellular_protection Cellular Protection antioxidant->cellular_protection inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammation reduced_inflammation Reduced Inflammation inflammation->reduced_inflammation Inhibition leads to

References

stability of isorhamnetin 3-O-robinobioside under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isorhamnetin (B1672294) 3-O-robinobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments related to the stability of this flavonoid glycoside under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for flavonoid glycosides like isorhamnetin 3-O-robinobioside?

A1: Flavonoid glycosides can degrade through several pathways, primarily hydrolysis of the glycosidic bond, which separates the sugar moiety (robinobioside) from the aglycone (isorhamnetin). This hydrolysis is often catalyzed by acidic or basic conditions and elevated temperatures. Other degradation pathways can include oxidation of the flavonoid structure itself.

Q2: I am observing rapid degradation of my this compound sample in solution. What are the likely causes?

A2: Rapid degradation is often linked to inappropriate pH or high temperatures. This compound, like many flavonoid glycosides, is most stable in slightly acidic to neutral conditions. Extreme pH (highly acidic or alkaline) and exposure to high temperatures can significantly accelerate its degradation. The presence of oxidative agents or exposure to UV light can also contribute to instability.

Q3: How can I best store my this compound samples to ensure long-term stability?

A3: For long-term storage, it is recommended to keep this compound as a solid in a cool, dark, and dry place. For stock solutions, storage at -20°C or -80°C is advisable to minimize degradation.[1] It is best to prepare fresh working solutions for experiments to ensure accuracy.

Q4: Are there any specific buffer systems recommended for stability studies of this compound?

A4: While specific studies on this compound are limited, for flavonoid glycosides in general, buffers that maintain a stable pH in the desired range (typically pH 4-7) are suitable. Phosphate (B84403), citrate (B86180), or acetate (B1210297) buffers are commonly used. It is crucial to ensure the buffer components themselves do not react with the compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in stability assays Sample variability, inconsistent temperature or pH control, degradation during sample preparation.Ensure homogenous sample aliquots. Use a calibrated pH meter and a temperature-controlled incubator or water bath. Prepare samples immediately before analysis.
Precipitation of the compound during the experiment Poor solubility of this compound or its degradation products at the tested pH or concentration.Check the solubility of the compound in the chosen buffer system. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental design. Filter samples before analysis.
Unexpected peaks in HPLC/UPLC analysis Degradation products, impurities in the initial sample, or reaction with buffer components.Analyze a time-zero sample to identify initial impurities. Run a blank with the buffer to check for interfering peaks. Use mass spectrometry (MS) to identify the unknown peaks, which are likely degradation products.
Low recovery of the compound Adsorption to container surfaces, significant degradation, or incomplete extraction during sample preparation.Use silanized glassware or low-adsorption microplates. Ensure storage and experimental conditions minimize degradation. Optimize the extraction procedure to ensure complete recovery.

Experimental Protocols

Protocol: Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound at various pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl-KCl buffer for pH 2, citrate buffer for pH 3-6, phosphate buffer for pH 7-8, and borate (B1201080) buffer for pH 9-10).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to reach a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution.

  • Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (hours)Degradation Rate Constant (k) (h⁻¹)
2.010.50.066
4.048.20.014
6.095.80.007
7.085.10.008
8.030.70.023
10.05.30.131

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Half-life (hours)Degradation Rate Constant (k) (h⁻¹)
4250.60.003
2585.10.008
3728.90.024
509.20.075
702.10.330

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 2-10) C Incubate Samples (Constant Temperature) A->C B Prepare Isorhamnetin 3-O-robinobioside Stock Solution B->C D Collect Aliquots at Time Intervals C->D E HPLC/UPLC Analysis D->E F Data Interpretation (Calculate Half-life & Rate) E->F

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway A This compound B Hydrolysis (Acid/Base, Heat) A->B E Oxidation A->E C Isorhamnetin (Aglycone) B->C D Robinobiose (Sugar Moiety) B->D F Oxidized Products E->F

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Isorhamnetin 3-O-robinobioside Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of isorhamnetin (B1672294) 3-O-robinobioside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is isorhamnetin 3-O-robinobioside and what are its common sources?

This compound is a flavonoid glycoside, a type of natural phenol. It consists of the aglycone isorhamnetin linked to a robinobiose sugar moiety. This compound is found in various plants, including Nitraria retusa and Gomphrena martiana.[1][2]

Q2: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound and other flavonoid glycosides stem from the complexity of plant extracts.[3] Key challenges include:

  • Co-eluting Impurities: Crude plant extracts are complex mixtures containing numerous compounds with similar polarities to this compound, such as other flavonoids, phenolic acids, and sugars, making separation difficult.[4]

  • Isomeric Separation: Flavonoid glycosides often exist as isomers with very similar chromatographic behavior, posing a significant separation challenge.[4]

  • Low Concentration: The target compound may be present in low concentrations within the plant material, requiring efficient extraction and enrichment methods.[5]

  • Compound Degradation: Flavonoids can be sensitive to heat, light, and pH changes, potentially leading to degradation during the purification process.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Yield of this compound in the Crude Extract

Question: My initial extraction yields a very low amount of the target compound. How can I improve the extraction efficiency?

Answer: Low extraction yield is a common issue when working with natural products.[5] Consider the following optimization steps:

  • Solvent Optimization: The choice of solvent is critical. For flavonoid glycosides like this compound, polar solvents are generally more effective. Mixtures of alcohol (methanol or ethanol) and water are often more efficient than pure solvents.[6][7] Experiment with different ratios (e.g., 50% methanol, 70% ethanol) to find the optimal polarity for extraction.[7][8]

  • Extraction Technique: Conventional methods like maceration can be time-consuming. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time.[9] For thermolabile compounds, avoid prolonged exposure to high temperatures.

  • Particle Size: Ensure the plant material is finely ground to increase the surface area available for solvent penetration.

Issue 2: Poor Separation and Co-elution during Column Chromatography

Question: During column chromatography (e.g., silica (B1680970) gel, polyamide), my fractions are consistently impure, showing significant co-elution of similar compounds. What can I do?

Answer: Co-elution is a frequent challenge due to the presence of structurally related flavonoids in the extract.[4] Here are some strategies to improve separation:

  • Change of Stationary Phase:

    • Polyamide Resin: This is often effective for separating flavonoids due to its ability to form hydrogen bonds with the phenolic hydroxyl groups.[10][11]

    • Macroporous Resins (e.g., AB-8): These resins can effectively enrich and purify total flavonoids from crude extracts before finer purification steps.[12]

    • Sephadex LH-20: This size-exclusion chromatography resin is useful for separating flavonoids, particularly for removing smaller impurities.[11]

  • Solvent System Optimization: Systematically test different solvent systems with varying polarities. A gradient elution is generally more effective than isocratic elution for complex mixtures.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating polar compounds like flavonoid glycosides without a solid stationary phase, thus avoiding irreversible adsorption.[13] The selection of a suitable two-phase solvent system is crucial for successful separation.[13][14]

Issue 3: Peak Tailing and Poor Resolution in HPLC Analysis/Purification

Question: In my analytical or preparative HPLC, the peak for this compound is tailing or not well-resolved from adjacent peaks. How can I improve the peak shape and resolution?

Answer: Poor peak shape in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4]

  • Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[4][15] This suppresses the ionization of phenolic hydroxyl groups on the flavonoid and residual silanol (B1196071) groups on the C18 column, leading to sharper, more symmetrical peaks.

  • Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity for flavonoids.[4]

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

  • Column Overload: Reduce the injection volume or the concentration of the sample. Overloading the column leads to peak broadening and poor resolution.[4]

Data Presentation

Table 1: Example Solvent Systems for HSCCC Purification of Flavonoid Glycosides

Target CompoundsTwo-Phase Solvent SystemVolume Ratio (v/v/v/v)Reference
Flavonoid Glycosidesn-hexane–ethyl acetate (B1210297)–methanol–water0.7:4:0.8:4[13]
Flavonoid Glycosidesethyl acetate–ethanol (B145695)–acetic acid–water4:1:0.25:5[16]
Flavonoidschloroform/methanol/water/n-butanol4:3:2:1.5[14]
Flavonoid Glycosides & Caffeoylquinic Acid Derivativesmethyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid)2:2:1:5[17]

Table 2: Example Preparative HPLC Conditions for Final Purification of Flavonoids

ColumnMobile PhaseGradient ProgramReference
Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm)A: Water with 0.1% formic acid; B: Acetonitrile0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B; 50-55 min, 100-10% B; 55-60 min, 10% B[4]
Acclaim C18 (250 x 4.6 mm, 5 µm)A: 1% aqueous acetic acid; B: Acetonitrile0-28 min, 10-40% B; 28-39 min, 40-60% B; 39-50 min, 60-90% B; 50-55 min, 90-10% B; 55-65 min, 10% B[18]
C18 UniverSil (250 mm × 4.6 mm, 5 µm)A: 1% acetic acid in water; B: Acetonitrile0-25 min, 20-50% B; 25-30 min, 50% B; 30-40 min, 50-20% B[19]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Extraction:

    • Air-dry and grind the plant material into a fine powder.

    • Extract the powder with 70% ethanol using an ultrasonic bath for 30 minutes at 40°C. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Protocol 2: Polyamide Column Chromatography
  • Sample Preparation: Dissolve the enriched fraction (e.g., n-butanol fraction) in a small amount of methanol.

  • Column Packing: Pack a glass column with polyamide resin equilibrated with the initial mobile phase (e.g., 10% ethanol).

  • Loading and Elution: Load the sample onto the column. Elute with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Selection: Select a suitable two-phase solvent system (see Table 1). A system that provides a partition coefficient (K) between 0.5 and 2 for the target compound is ideal.

  • Equilibration: Prepare the chosen solvent system and allow the two phases to separate in a separatory funnel.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

    • Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of both phases).

    • Monitor the effluent with a UV detector and collect fractions.

  • Analysis: Analyze the collected fractions by HPLC to determine the purity of this compound.

Visualizations

experimental_workflow start Plant Material (e.g., Nitraria retusa leaves) extraction Extraction (e.g., 70% Ethanol, Ultrasound-assisted) start->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning enrichment Enriched Fraction (Ethyl Acetate / n-Butanol) partitioning->enrichment purification_choice Purification Method enrichment->purification_choice polyamide Polyamide Column Chromatography purification_choice->polyamide Initial Purification hsccc High-Speed Counter-Current Chromatography (HSCCC) purification_choice->hsccc Alternative/Further Purification fractions Collect and Analyze Fractions (TLC/HPLC) polyamide->fractions hsccc->fractions prephplc Preparative HPLC pure_compound Pure this compound prephplc->pure_compound fractions->prephplc Final Polishing fractions->pure_compound If purity is sufficient

Caption: Experimental workflow for the purification of this compound.

troubleshooting_hplc start Poor HPLC Peak Shape (Tailing, Broadening) check_mobile_phase Is the mobile phase acidic? start->check_mobile_phase add_acid Add 0.1% Formic Acid or TFA to the mobile phase check_mobile_phase->add_acid No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes add_acid->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column chemistry appropriate? check_overload->check_column No reduce_load->check_column change_column Try a different column (e.g., Phenyl-hexyl) check_column->change_column No optimize_gradient Optimize the gradient program (shallower slope) check_column->optimize_gradient Yes change_column->optimize_gradient solution Improved Peak Shape and Resolution optimize_gradient->solution

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Optimizing HPLC for Isorhamnetin 3-O-Robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of isorhamnetin (B1672294) 3-O-robinobioside and related flavonoid glycosides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.

Question 1: Why is my isorhamnetin 3-O-robinobioside peak tailing severely?

Answer:

Peak tailing is a common issue when analyzing flavonoids and is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. Here are the most common causes and their solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with the polar hydroxyl groups of this compound, causing tailing.[1]

    • Solution: Acidify your mobile phase. Adding a small amount of acid, such as 0.1% formic acid or 0.05% trifluoroacetic acid (TFA), to the aqueous portion of your mobile phase will suppress the ionization of the silanol groups, significantly improving peak shape.[1][2][3] A pH between 2.5 and 3.5 is generally effective.[1]

  • Column Contamination: Accumulation of sample matrix components on the column can create active sites that lead to tailing.[1][4]

    • Solution: Use a guard column to protect your analytical column from strongly retained impurities.[5] If you suspect contamination, flush the column with a strong solvent like isopropanol, following the manufacturer's guidelines.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in a distorted, tailing peak.[1][4]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Incompatible Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% methanol (B129727) when the mobile phase starts at 5% methanol) can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question 2: My peaks are broad and resolution between this compound and other similar flavonoids is poor. What should I do?

Answer:

Poor resolution and broad peaks can prevent accurate quantification. Here’s how to address this:

  • Optimize the Mobile Phase Gradient: For complex samples containing multiple flavonoids, a gradient elution is typically necessary.[3][6]

    • Solution: Start with a shallow gradient (e.g., increasing the organic solvent by 1-2% per minute) to maximize separation. If the run time is too long, you can increase the gradient slope after the critical peaks have eluted. A common mobile phase system is acetonitrile (B52724) and water, both containing an acidifier.[2][6]

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.[1][7]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Column Temperature: Low column temperature can lead to broader peaks due to slower mass transfer.

    • Solution: Increase the column temperature. Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency and reduce viscosity, though be mindful of analyte stability.

  • Flow Rate: A flow rate that is too high can decrease resolution.

    • Solution: Try reducing the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is common, but reducing it to 0.8 mL/min may improve separation.[2]

Question 3: I'm observing a drifting baseline in my chromatogram. What is the cause?

Answer:

Baseline drift can interfere with peak integration and quantification. Common causes include:

  • Column In-Equilibration: The column may not be fully equilibrated with the mobile phase, especially when starting a new analysis or after a steep gradient.[7]

    • Solution: Ensure the column is flushed with the initial mobile phase for a sufficient time (at least 15-20 column volumes) before injecting your first sample.[1]

  • Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or degrading over time.

    • Solution: Prepare fresh mobile phase daily using HPLC-grade solvents.[7] If you are using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can sometimes resolve issues related to faulty proportioning valves.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the performance of the detector, causing drift.[4]

    • Solution: Use a column oven to maintain a constant temperature.[7] Ensure the HPLC system is not located near drafts or direct sunlight.

Question 4: The system pressure is fluctuating or is unexpectedly high. How can I fix this?

Answer:

Pressure issues can indicate a blockage or a leak in the system.

  • High Back Pressure:

    • Cause: This is often due to a blockage in the system, most commonly a clogged column frit or a plugged in-line filter.

    • Solution: Systematically isolate the source of the pressure. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops to normal, the column is likely the issue. Try back-flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Also, check and replace the in-line filter and any guard column cartridges.

  • Pressure Fluctuations:

    • Cause: This is often caused by air bubbles in the pump or faulty check valves.[7]

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump's check valves may need cleaning or replacement.[7]

Frequently Asked Questions (FAQs)

What is a typical starting HPLC method for this compound?

A good starting point for separating this compound and other flavonoid glycosides is a reversed-phase method.[8]

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][9]
Mobile Phase A Water with 0.1% Formic Acid or 0.05% Acetic Acid[1][3]
Mobile Phase B Acetonitrile or Methanol[2][5]
Gradient Start with a shallow gradient, e.g., 10-40% B over 30 minutes.
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[9]
Detection Wavelength Diode Array Detector (DAD) monitoring at ~254 nm and ~350-370 nm.[10]
Injection Volume 10-20 µL

How should I prepare my sample for analysis?

Sample preparation depends on the matrix. For plant extracts, a solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the sample and isolate a flavonoid-rich fraction.[11][12] The final extract should be dissolved in a solvent compatible with the initial mobile phase (e.g., a methanol/water mixture) and filtered through a 0.45 µm syringe filter before injection to prevent column blockage.

Which organic solvent is better: acetonitrile or methanol?

Both acetonitrile and methanol are commonly used for flavonoid separation.[2][5]

  • Acetonitrile generally offers lower viscosity (leading to lower back pressure) and better UV transparency at lower wavelengths. It can sometimes provide different selectivity compared to methanol.

  • Methanol is a more polar and protic solvent, which can alter the interactions with the stationary phase and may be beneficial for separating certain glycosides. The choice often comes down to empirical testing to see which provides the best resolution for your specific sample.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use 100% HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 10 mL of methanol to make a 100 µg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • If working with a crude extract, dissolve a known amount in 70% methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Setup and Run:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 50% B

      • 35-40 min: Linear gradient from 50% to 90% B

      • 40-45 min: Hold at 90% B (column wash)

      • 45-50 min: Return to 10% B

      • 50-60 min: Hold at 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: DAD, collect data from 200-400 nm. Monitor at 254 nm and 355 nm for quantification.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and UV spectrum with the authentic standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed (e.g., Tailing, Broad Peaks, Drift) q1 Are ALL peaks affected? start->q1 system_issue Likely a Systemic Issue q1->system_issue Yes peak_specific_issue Likely a Chemical or Peak-Specific Issue q1->peak_specific_issue No yes_path Yes check_pressure Check System Pressure (High? Fluctuating?) system_issue->check_pressure check_baseline Check Baseline (Drifting? Noisy?) system_issue->check_baseline pressure_sol Troubleshoot Blockages, Leaks, or Pump Issues check_pressure->pressure_sol baseline_sol Check Mobile Phase, Equilibration, Temperature check_baseline->baseline_sol no_path No q2 What is the peak shape? (Tailing? Fronting? Split?) peak_specific_issue->q2 tailing Tailing Peak q2->tailing fronting Fronting Peak q2->fronting split Split Peak q2->split tailing_sol Acidify Mobile Phase (pH 2.5-3.5) Check for Column Contamination Reduce Sample Concentration tailing->tailing_sol fronting_sol Reduce Sample Concentration Use Weaker Sample Solvent fronting->fronting_sol split_sol Check for Column Void Ensure Sample is Fully Dissolved split->split_sol

Caption: A workflow diagram for troubleshooting common HPLC issues.

HPLC_Method_Development start Goal: Separate Isorhamnetin 3-O-Robinobioside step1 1. Column Selection start->step1 step1_desc Choose Reversed-Phase C18 Column (Industry Standard for Flavonoids) step1->step1_desc step2 2. Mobile Phase Selection step1_desc->step2 step2_desc Select Solvents: - A: Acidified Water (0.1% Formic Acid) - B: Acetonitrile or Methanol step2->step2_desc step3 3. Initial Gradient Run step2_desc->step3 step3_desc Perform a broad scouting gradient (e.g., 5% to 95% B over 40 min) to determine elution range. step3->step3_desc step4 4. Gradient Optimization step3_desc->step4 step4_desc Create a shallower gradient around the elution time of the target analyte to improve resolution. step4->step4_desc step5 5. Peak Shape Optimization step4_desc->step5 step5_desc Adjust mobile phase pH (2.5-3.5) to minimize peak tailing. step5->step5_desc step6 6. Final Parameter Tuning step5_desc->step6 step6_desc Fine-tune Flow Rate and Column Temperature for optimal efficiency and run time. step6->step6_desc final Validated HPLC Method step6_desc->final

Caption: A workflow for developing an optimized HPLC method.

References

troubleshooting isorhamnetin 3-O-robinobioside quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of isorhamnetin (B1672294) 3-O-robinobioside in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying isorhamnetin 3-O-robinobioside?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting compounds from complex matrices (e.g., plant extracts, biological fluids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Isomeric Interference: Differentiating this compound from its isomers, such as isorhamnetin 3-O-rutinoside, can be difficult due to identical molecular weights and similar chromatographic behavior.

  • Poor Peak Shape: Peak tailing or broadening can compromise resolution and lead to inaccurate peak integration. This is often due to interactions with the stationary phase or issues with the mobile phase.

  • Analyte Stability: Flavonoid glycosides can be susceptible to degradation during extraction and sample preparation, particularly with changes in pH and temperature.

  • Low Concentration: In some matrices, this compound may be present at low concentrations, requiring highly sensitive analytical methods.

Q2: What is the typical mass fragmentation pattern for this compound in negative ion mode LC-MS/MS?

A2: In negative ion mode electrospray ionization (ESI), this compound (molecular weight 624.54 g/mol ) will typically show a deprotonated molecule [M-H]⁻ at m/z 623. The major fragment ion observed in MS/MS corresponds to the loss of the robinobiose sugar moiety (rhamnose and galactose), resulting in the isorhamnetin aglycone fragment at m/z 315. Further fragmentation of the aglycone can also be observed.

Q3: How can I minimize matrix effects in my analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If this is not available, a structurally similar compound can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains within the instrument's detection limits.

Q4: My peaks are tailing. What should I do?

A4: Peak tailing for flavonoid glycosides is often caused by secondary interactions with the stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (typically pH 2.5-3.5 with 0.1% formic acid) to keep the analyte in a single, non-ionized form and to suppress the ionization of residual silanol (B1196071) groups on the column.

  • Check for Column Contamination: Flush the column with a strong solvent. If a guard column is used, replace it.

  • Sample Solvent: Dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.

  • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the column; Mobile phase pH too high; Column contamination.Lower mobile phase pH with 0.1% formic acid; Flush or replace the guard/analytical column.
Peak Broadening Extra-column volume; Slow gradient elution.Use tubing with a smaller internal diameter; Increase the gradient slope.
Peak Splitting Column void or blockage; Sample solvent stronger than mobile phase.Reverse-flush the column; if unresolved, replace it. Ensure the sample is dissolved in the initial mobile phase.
Co-elution with Isomers Insufficient chromatographic resolution.Optimize the gradient, try a different column (e.g., with a different stationary phase), or adjust the mobile phase composition.
Guide 2: Low Signal Intensity or High Variability
Symptom Possible Cause Suggested Solution
Low Signal Intensity Ion suppression from matrix effects; Suboptimal MS parameters; Analyte degradation.Improve sample cleanup (e.g., using SPE); Optimize ESI source parameters (voltages, gas flows, temperature); Ensure proper sample storage and handling to prevent degradation.
High Signal Variability Inconsistent matrix effects; Inconsistent sample preparation.Use a suitable internal standard; Standardize the extraction and cleanup procedure meticulously.
No Peak Detected Concentration below the limit of detection (LOD); Incorrect MS/MS transition monitored.Concentrate the sample extract; Verify the precursor and product ions for this compound.

Quantitative Data

The concentration of isorhamnetin glycosides can vary significantly depending on the plant source, part of the plant, and extraction method. The following table summarizes some reported concentrations.

Plant Source Plant Part Compound Concentration Range (mg/100g Dry Weight) Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33[1]
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-glucoside149.71[1]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside96.4 - 228.0[1]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[1]
Ginkgo bilobaLeavesIsorhamnetin-3-O-rutinoside30 - 80[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation: Dry the plant material at 40-50 °C and grind it into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a flask.

    • Add 20 mL of 80% methanol (B129727) (v/v).

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.

    • Alternatively, use reflux extraction at 60 °C for 2 hours.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Sample Cleanup (Optional but Recommended):

    • Use a C18 solid-phase extraction (SPE) cartridge.

    • Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash with 5 mL of water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

Protocol 2: UPLC-MS/MS Quantification
  • Chromatographic System: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS/MS Parameters (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transition for this compound: m/z 623.1 > m/z 315.1 (quantifier) and another suitable fragment for confirmation.

    • Collision Energy: Optimize for your specific instrument (typically 20-40 eV).

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts relevant to the analysis and biological activity of isorhamnetin and its glycosides.

troubleshooting_workflow start Start: Quantification Issue peak_shape Poor Peak Shape? start->peak_shape intensity Low/Variable Intensity? peak_shape->intensity No tailing Peak Tailing peak_shape->tailing Yes identification Incorrect Identification? intensity->identification No matrix_effects Matrix Effects intensity->matrix_effects Yes isomer Isomeric Interference identification->isomer Yes end Problem Resolved identification->end No adjust_ph Adjust Mobile Phase pH (0.1% Formic Acid) tailing->adjust_ph check_column Check Column/ Guard Column tailing->check_column broadening Peak Broadening adjust_ph->end check_column->end optimize_gradient Optimize Gradient improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup use_is Use Internal Standard matrix_effects->use_is degradation Analyte Degradation check_storage Check Sample Storage/ Handling degradation->check_storage improve_cleanup->end use_is->end check_storage->end optimize_hplc Optimize HPLC for Isomer Separation isomer->optimize_hplc ms_params Incorrect MS Parameters verify_fragments Verify MS/MS Fragmentation ms_params->verify_fragments optimize_hplc->end verify_fragments->end

Caption: A troubleshooting workflow for this compound quantification.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Isorhamnetin Isorhamnetin Isorhamnetin->IKK inhibits p65_p50_nuc NF-κB (p65/p50) Isorhamnetin->p65_p50_nuc inhibits translocation IkBa IκBα IKK->IkBa phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 releases p65_p50->p65_p50_nuc translocates DNA DNA p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcribes

Caption: Isorhamnetin's inhibition of the NF-κB inflammatory pathway.[2][3][4][5]

apoptosis_pathway cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Events Isorhamnetin Isorhamnetin PI3K_Akt PI3K/Akt Pathway Isorhamnetin->PI3K_Akt inhibits MAPK MAPK Pathway Isorhamnetin->MAPK inhibits Bax Bax (Pro-apoptotic) Isorhamnetin->Bax promotes Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 activates MAPK->Bcl2 activates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Isorhamnetin's induction of apoptosis via key signaling pathways.[6][7][8][9]

References

Technical Support Center: Enhancing the Bioavailability of Isorhamnetin 3-O-Robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of isorhamnetin (B1672294) 3-O-robinobioside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Dissolution Issues

Question: My isorhamnetin 3-O-robinobioside sample has very low aqueous solubility, leading to poor dissolution in my in vitro assays. How can I improve this?

Answer: Low aqueous solubility is a common challenge with flavonoid glycosides. Here are several troubleshooting strategies:

  • Problem: Poor wetting and aggregation of the powder in aqueous media.

    • Solution 1: Particle Size Reduction. Micronization or nano-milling can increase the surface area of the compound, leading to a faster dissolution rate.

    • Solution 2: Use of Surfactants. Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) in the dissolution medium can improve wetting and prevent aggregation.

  • Problem: The compound precipitates out of solution during the experiment.

    • Solution 1: pH Adjustment. The solubility of flavonoids can be pH-dependent. Evaluate the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to identify the optimal pH for your experiment.

    • Solution 2: Formulation Approaches. Consider advanced formulation strategies to enhance and maintain solubility. These are discussed in more detail below.

2. Formulation Strategies

Question: What are the most effective formulation strategies to enhance the oral bioavailability of this compound, and what common problems might I encounter?

Answer: Several formulation techniques can significantly improve the oral bioavailability of poorly soluble compounds like this compound.

  • A. Solid Dispersions:

    • Concept: Dispersing the active compound in an amorphous form within a hydrophilic carrier matrix. This enhances the dissolution rate and can lead to a supersaturated state in the gastrointestinal tract.

    • Troubleshooting:

      • Problem: The solid dispersion is not fully amorphous or recrystallizes upon storage.

        • Possible Cause: Incompatible carrier or incorrect drug-to-carrier ratio.

        • Troubleshooting Step: Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). Optimize the drug-to-carrier ratio; a higher proportion of the carrier often improves stability.

        • Expected Outcome: A stable amorphous solid dispersion with enhanced dissolution.

      • Problem: Limited improvement in oral bioavailability despite enhanced dissolution.

        • Possible Cause: The dissolved drug may be precipitating in the gastrointestinal tract before it can be absorbed.

        • Troubleshooting Step: Incorporate a precipitation inhibitor (e.g., HPMC-AS) into the formulation.

        • Expected Outcome: Maintained supersaturation in vivo, leading to improved absorption.

  • B. Phospholipid Complexes (Phytosomes®):

    • Concept: Forming a complex between the flavonoid and phospholipids (B1166683) to create a more lipophilic entity that can better traverse the lipid-rich membranes of intestinal cells.

    • Troubleshooting:

      • Problem: Incomplete complex formation.

        • Possible Cause: Incorrect stoichiometry or reaction conditions.

        • Troubleshooting Step: Optimize the molar ratio of this compound to phospholipid (commonly 1:1 or 1:2). Ensure adequate reaction time and temperature as per the chosen protocol.

        • Expected Outcome: High complexation efficiency, confirmed by characterization techniques like FTIR and DSC.

      • Problem: The complex is unstable in simulated gastric fluid.

        • Possible Cause: The phospholipid complex may be susceptible to acidic hydrolysis.

        • Troubleshooting Step: Consider enteric coating of the final dosage form to protect the complex from the acidic environment of the stomach.

        • Expected Outcome: The complex reaches the small intestine intact, where it can be absorbed.

  • C. Nanoformulations (e.g., Nanoemulsions, Nanoparticles):

    • Concept: Reducing the particle size to the nanometer range increases the surface area for dissolution and can enhance absorption through various mechanisms.

    • Troubleshooting:

      • Problem: Inconsistent or large particle size in the nanoemulsion.

        • Possible Cause: Inadequate homogenization energy or inappropriate surfactant concentration.

        • Troubleshooting Step: Increase the homogenization time, speed, or pressure. Optimize the type and concentration of the surfactant to ensure proper stabilization of the nano-droplets.

        • Expected Outcome: A stable nanoemulsion with a narrow particle size distribution.

      • Problem: Low drug loading in nanoparticles.

        • Possible Cause: Poor affinity of the drug for the polymer matrix.

        • Troubleshooting Step: Screen different polymers (e.g., PLGA, chitosan) and consider using a solvent system in which both the drug and polymer are soluble during the preparation process.

        • Expected Outcome: Increased encapsulation efficiency and drug loading.

3. In Vitro Permeability Assays (Caco-2 Cells)

Question: I am observing low permeability of this compound across my Caco-2 cell monolayers. What could be the reason, and how can I investigate it further?

Answer: Low permeability in Caco-2 assays is expected for many flavonoid glycosides. Here’s how to troubleshoot and interpret the results:

  • Problem: Low apparent permeability coefficient (Papp) from the apical to the basolateral side.

    • Possible Cause 1: Efflux by Transporters. Isorhamnetin (the aglycone) is a known substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). The glycoside may also be a substrate.

      • Troubleshooting Step: Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. To confirm the involvement of specific transporters, co-incubate with known inhibitors (e.g., verapamil (B1683045) for P-gp, MK571 for MRPs).

      • Expected Outcome: An increased Papp (A-B) in the presence of an inhibitor would confirm that efflux is limiting the absorption.

    • Possible Cause 2: Poor Membrane Partitioning. The hydrophilic sugar moiety of this compound can hinder its ability to partition into the lipid cell membrane.

      • Troubleshooting Step: Compare the permeability of your formulated this compound (e.g., phospholipid complex) with the unformulated compound.

      • Expected Outcome: An effective formulation should show an increased Papp value, indicating improved membrane partitioning.

    • Possible Cause 3: Compromised Cell Monolayer Integrity.

      • Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers. A drop in TEER values indicates compromised tight junctions. Also, check the permeability of a paracellular marker like Lucifer yellow.

      • Expected Outcome: Consistent and acceptable TEER values and low permeability of the paracellular marker will ensure the reliability of your permeability data.

Quantitative Data Summary

The following tables summarize quantitative data from studies on isorhamnetin and its glycosides, demonstrating the potential for bioavailability enhancement.

Table 1: Aqueous Solubility Enhancement of Isorhamnetin

Formulation MethodCarrier/SystemFold Increase in Aqueous SolubilityReference(s)
Phospholipid ComplexPhospholipids122 times
Solid DispersionPolyvinylpyrrolidone (PVP) K30Significant enhancement
Solid DispersionPoloxamer 188Significant enhancement

Table 2: In Vitro Caco-2 Permeability of Isorhamnetin and its Glycosides

CompoundApparent Permeability (Papp A-B) (x 10⁻⁶ cm/s)NotesReference(s)
Isorhamnetin (Aglycone)4.74 ± 0.02Higher permeability than glycosides.[1]
Isorhamnetin-3-O-glucosyl-rhamnoside (Diglycoside)1.72 ± 0.01Lower permeability than the aglycone.[1]
Isorhamnetin-3-O-glucosyl-rhamnosyl-pentoside (Triglycoside)1.28 ± 0.02Permeability decreases with an increasing number of sugar moieties.[1]
Isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnoside (Triglycoside)1.03 ± 0.04Permeability is influenced by the type of sugar.[1]

Table 3: In Vivo Pharmacokinetic Parameters of Isorhamnetin and its Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)Reference(s)
Ginkgo biloba Extract (GBE)18.6 ± 4.50.42 ± 0.1443.7 ± 9.8100
GBE Solid Dispersion (GBS)27.5 ± 5.10.33 ± 0.1065.9 ± 11.2150.8
GBE Phospholipid Complex (GBP)36.2 ± 6.30.58 ± 0.14102.3 ± 18.6234.1

Note: The studies on GBE formulations measured the bioavailability of the aglycone isorhamnetin after oral administration of extracts containing its glycosides.

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from methods used for total flavones of Hippophae rhamnoides L..

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a 1:4 weight ratio. Dissolve both components in 80% ethanol (B145695) with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 45°C).

  • Drying: Further dry the resulting solid mass in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion for amorphicity (using DSC and XRD), drug-carrier interaction (using FTIR), and dissolution enhancement.

2. In Vitro Caco-2 Permeability Assay

This is a general protocol that should be optimized for your specific laboratory conditions.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the test solution (this compound or its formulation dissolved in HBSS) to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

3. In Vivo Oral Bioavailability Study in Rats

This is a general guideline; all animal experiments must be conducted in accordance with approved animal care and use protocols.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups (e.g., control group receiving unformulated this compound suspension, and test groups receiving different formulations). Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Precipitate plasma proteins (e.g., with acetonitrile).

    • Centrifuge and collect the supernatant.

    • Quantify the concentration of isorhamnetin (and/or its metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability using appropriate software.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin, the aglycone of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. It is likely that this compound exerts its effects after being hydrolyzed to isorhamnetin in vivo.

  • PI3K/Akt Pathway: Isorhamnetin has been shown to inhibit the PI3K/Akt pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and induction of apoptosis[2].

  • MAPK Pathway: Isorhamnetin can modulate the MAPK pathway, including ERK, JNK, and p38, which are involved in cellular responses to stress and inflammatory stimuli[3][4][5].

  • NF-κB Pathway: Isorhamnetin and some of its glycosides can inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitor, IκB[3][6][7][8].

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Isorhamnetin Isorhamnetin Isorhamnetin->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition by Isorhamnetin.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammation Apoptosis Proliferation TranscriptionFactors->Response Isorhamnetin Isorhamnetin Isorhamnetin->MAPK Inhibits Phosphorylation

MAPK Signaling Pathway Modulation by Isorhamnetin.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Inflammation Inflammatory Gene Expression DNA->Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Isorhamnetin Isorhamnetin Glycosides Isorhamnetin->IKK Inhibits

NF-κB Signaling Pathway Inhibition by Isorhamnetin Glycosides.

Experimental Workflow for Bioavailability Enhancement

workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate Prepare Formulation (Solid Dispersion, Phospholipid Complex, Nanoformulation) Characterize Physicochemical Characterization (DSC, XRD, FTIR, Particle Size) Formulate->Characterize Solubility Solubility & Dissolution Studies Characterize->Solubility Caco2 Caco-2 Permeability Assay Solubility->Caco2 PK_Study Rat Pharmacokinetic Study (Oral Gavage) Caco2->PK_Study Analysis LC-MS/MS Analysis of Plasma Samples PK_Study->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, Tmax) Analysis->PK_Params

Workflow for Developing and Evaluating Bioavailability-Enhanced Formulations.

References

preventing degradation of isorhamnetin 3-O-robinobioside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isorhamnetin (B1672294) 3-O-robinobioside during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of isorhamnetin 3-O-robinobioside during extraction?

A1: The degradation of this compound, a flavonoid glycoside, is primarily caused by a combination of factors that can cleave the glycosidic bond (hydrolysis) or alter the flavonoid structure itself. Key factors include:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis. Strong acids and high temperatures are particularly effective at cleaving the O-glycosidic bond, separating the sugar moiety (robinobiose) from the isorhamnetin aglycone.[1]

  • Temperature: High temperatures accelerate degradation reactions, including hydrolysis and oxidation. Prolonged exposure to heat, especially in the presence of oxygen and certain solvents, can lead to significant losses.[2]

  • Enzymatic Activity: Endogenous enzymes (like β-glucosidases) present in the plant material can be released during sample preparation and extraction, leading to the enzymatic hydrolysis of the glycosidic bond.[3]

  • Oxidation: Flavonoids are susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, and certain metal ions. This can alter the chemical structure and reduce the bioactivity of the compound. The presence of hydroxyl groups on the flavonoid structure makes them prone to oxidation.[4]

  • Light: Exposure to UV or even visible light can induce photodegradation of flavonoids.[5][6] It is crucial to protect samples and extracts from light.[7][8]

Q2: I am observing a lower than expected yield of this compound in my extract. What could be the issue?

A2: A low yield can be a direct consequence of degradation. To troubleshoot, consider the following:

  • Review your extraction method: Are you using high temperatures for an extended period (e.g., reflux)? This can cause thermal degradation.

  • Check the pH of your extraction solvent: Extreme pH values can cause hydrolysis. For many flavonoids, a neutral or slightly acidic pH is often optimal.

  • Consider enzymatic degradation: Have you taken steps to deactivate endogenous enzymes, for instance, by blanching the plant material or using organic solvents that inhibit enzyme activity?

  • Evaluate exposure to light and air: Are your samples and extracts protected from light and processed in a way that minimizes exposure to oxygen?

Q3: How can I prevent the hydrolysis of the glycosidic bond during extraction?

A3: To prevent the cleavage of the robinobiose sugar moiety:

  • Control the pH: Avoid strongly acidic or alkaline conditions. If acid hydrolysis is not your goal, maintain a pH range that ensures the stability of the glycoside. For some enzymatic processes involving flavonoids, a pH range of 6.5 to 8.5 has been shown to be stable.[9]

  • Moderate the Temperature: Use the lowest effective temperature for your extraction. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can often be performed at lower temperatures compared to traditional methods.[7][10]

  • Deactivate Enzymes: Before extraction, consider a blanching step (brief exposure to boiling water or steam) for fresh plant material to denature degradative enzymes. Alternatively, starting the extraction with an organic solvent like ethanol (B145695) can also inhibit enzymatic activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield of this compound Hydrolysis - Optimize the pH of the extraction solvent (aim for near-neutral unless otherwise specified for your matrix).- Reduce extraction temperature and time.- Consider enzyme deactivation steps (e.g., blanching) for fresh plant material.
Oxidation - Add an antioxidant, such as ascorbic acid, to the extraction solvent.[1]- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Minimize headspace in storage containers to reduce oxygen exposure.
Thermal Degradation - Employ non-thermal or minimally thermal extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) at controlled temperatures.[2][10]- Avoid prolonged exposure to high temperatures.
Photodegradation - Protect the plant material, solvents, and extracts from light at all stages by using amber glassware or covering containers with aluminum foil.[7][8]
Presence of Isorhamnetin aglycone in the extract Acid or Enzymatic Hydrolysis - This is a clear indicator of glycosidic bond cleavage. Re-evaluate and adjust the pH of your extraction medium to be closer to neutral.- If using fresh plant material, incorporate an enzyme deactivation step prior to extraction.
Change in color of the extract (e.g., browning) Oxidation - This often indicates oxidation of phenolic compounds. Implement measures to prevent oxidation as listed above (use of antioxidants, inert atmosphere).

Experimental Protocols & Data

Table 1: Recommended Parameters for Modern Extraction Techniques to Minimize Degradation
ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 70% Ethanol70% Ethanol
Temperature 40-60°C[2]80-90°C (with short duration)[11]
Time 20-40 minutes[2][3]15-30 minutes[10][11]
Power 300-400 W[12][13]120-600 W (lower power may prevent degradation)[10][11]
Solid-to-Liquid Ratio 1:10 to 1:34 g/mL[3][12]1:15 to 1:30 g/mL[11]

Note: These are general guidelines. The optimal conditions can vary depending on the plant matrix and should be optimized for each specific application.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry and powder the plant material to a uniform particle size.

  • Solvent Preparation: Prepare a 70% aqueous ethanol solution. For enhanced stability, consider adding ascorbic acid (e.g., 0.1% w/v).

  • Extraction:

    • Mix the powdered plant material with the solvent in a flask at a ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath with temperature control set to 50°C.

    • Apply ultrasonic power of 300 W for 30 minutes.

  • Post-Extraction:

    • Immediately after extraction, centrifuge the mixture to separate the extract from the solid residue.

    • Filter the supernatant.

    • Store the extract in an amber vial at -20°C to prevent further degradation.[7][8]

Visualizations

Diagram 1: Factors Leading to this compound Degradation

cluster_degradation Degradation of this compound cluster_factors Causative Factors Degradation This compound Degradation pH Inappropriate pH (Acidic/Alkaline) pH->Degradation Hydrolysis Temp High Temperature Temp->Degradation Accelerates all degradation pathways Enzyme Enzymatic Activity Enzyme->Degradation Enzymatic Hydrolysis Oxidation Oxidation (O2, Metal Ions) Oxidation->Degradation Structural Alteration Light Light Exposure (UV, Visible) Light->Degradation Photodegradation

Caption: Key factors contributing to the degradation of this compound.

Diagram 2: General Workflow for Preventing Degradation During Extraction

start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep deactivate Enzyme Deactivation (Optional: Blanching) prep->deactivate extraction Extraction (e.g., UAE/MAE with controlled T, pH, time) deactivate->extraction separation Separation (Centrifugation/Filtration) extraction->separation antioxidant Add Antioxidant (e.g., Ascorbic Acid) antioxidant->extraction storage Storage (Cold, Dark, Inert Atmosphere) separation->storage end Stable Extract storage->end

Caption: A recommended workflow to minimize degradation during extraction.

References

method refinement for consistent isorhamnetin 3-O-robinobioside experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with isorhamnetin (B1672294) 3-O-robinobioside. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help you achieve consistent and reliable results in your studies.

Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of isorhamnetin 3-O-robinobioside.

Question: Why am I observing poor extraction efficiency of this compound from my plant material?

Answer: Low extraction yields can be attributed to several factors. Firstly, the choice of solvent is critical. While ethyl acetate (B1210297) and n-butanol are commonly used, the polarity of the solvent system should be optimized for your specific plant matrix. A sequential extraction with solvents of increasing polarity can be effective. Secondly, the extraction technique plays a significant role. Soxhlet extraction can be effective, but prolonged exposure to high temperatures may risk degradation of the glycoside.[1] Consider optimizing extraction time and temperature, or exploring non-thermal methods like sonication or microwave-assisted extraction. Finally, ensure that the plant material is properly prepared; it should be dried to a constant weight and finely powdered to maximize the surface area for solvent penetration.

Question: My this compound peak is tailing or showing poor resolution during HPLC analysis. How can I fix this?

Answer: Peak tailing and poor resolution are common chromatographic issues, often related to the mobile phase composition or column condition.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of flavonoids. This compound has phenolic hydroxyl groups that can interact with residual silanols on the C18 column, causing tailing. Acidifying the mobile phase with 0.1% formic or acetic acid can suppress this interaction and improve peak symmetry.

  • Gradient Elution: A well-optimized gradient elution program is crucial for separating complex mixtures. If you are using an isocratic method, switching to a gradient of increasing organic solvent (acetonitrile or methanol) in water can significantly improve resolution.

  • Column Contamination: The column can accumulate non-eluted compounds from previous injections. Flushing the column with a strong solvent like isopropanol (B130326) may resolve the issue.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase to prevent peak distortion.

Question: I am seeing inconsistent quantification results in my LC-MS analysis. What are the likely causes?

Answer: Inconsistent quantification in LC-MS is often due to matrix effects or in-source fragmentation.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of this compound, leading to variability. To mitigate this, improve your sample clean-up using Solid-Phase Extraction (SPE) or use a matrix-matched calibration curve.

  • In-source Fragmentation: Flavonoid glycosides can be susceptible to fragmentation in the ion source of the mass spectrometer, where the glycosidic bond breaks, leading to the formation of the aglycone (isorhamnetin). This can lead to an underestimation of the glycoside and an overestimation of the aglycone. To address this, optimize the ion source parameters, such as the capillary voltage and source temperature, to minimize fragmentation.

  • Standard Stability: Ensure the stability of your standard solutions. This compound, like other flavonoids, can be sensitive to light and temperature. Store stock solutions at -20°C or -80°C and prepare working solutions fresh.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year.[2] It is advisable to protect both solid and solution forms from direct sunlight.[2]

Q2: What is the typical fragmentation pattern of this compound in negative ion mode ESI-MS/MS?

A2: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 623 is typically observed. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the robinobiose moiety and the formation of the isorhamnetin aglycone fragment at m/z 315.[4][5] Further fragmentation of the aglycone can also be observed.[4][5]

Q3: Can this compound be differentiated from its isomers using LC-MS?

A3: Differentiating isomers requires a combination of good chromatographic separation and detailed MS/MS analysis. While isomers will have the same parent mass, their fragmentation patterns may differ depending on the linkage of the sugar moieties. Careful optimization of the HPLC method to achieve baseline separation is the first crucial step. Subsequently, comparing the relative abundances of fragment ions in the MS/MS spectra can help in distinguishing between isomers.

Q4: What are the known biological activities and signaling pathways affected by isorhamnetin and its glycosides?

A4: Isorhamnetin, the aglycone of this compound, has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[6] It has been reported to modulate several key cellular signaling pathways, such as the PI3K/Akt and MAPK signaling pathways, and to inhibit the nuclear translocation of NF-κB.[7][8][9] The glycoside form, this compound, also demonstrates significant antioxidant and antigenotoxic activities.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on isorhamnetin and its glycosides.

Table 1: In Vitro Biological Activity of this compound

Biological ActivityAssayCell LineIC50 / EffectReference
Antioxidant ActivityCellular Antioxidant Activity (CAA)K5620.225 mg/mL[10]
Antigenotoxic ActivityComet AssayK56280.55% inhibition at 1000 µg/mL[10]
Lipid Peroxidation InhibitionTBARS AssayK562Protective effect against H₂O₂-induced peroxidation[10]

Table 2: Isorhamnetin Glycoside Content in Various Plant Sources

Plant SourcePlant PartCompoundConcentration (mg/100g Dry Weight)Reference
Opuntia ficus-indicaCladodesIsorhamnetin-3-O-rutinoside703.33 ± 28.45[11]
Opuntia ficus-indicaPulpIsorhamnetin-3-O-rutinoside271.39 ± 25.59[11]
Opuntia ficus-indicaPeelsIsorhamnetin-3-O-rutinoside254.51 ± 31.03[11]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-rutinoside96.4 - 228[11]
Hippophae rhamnoidesBerriesIsorhamnetin-3-O-glucoside62.0 - 217.0[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Extraction and Purification of this compound from Plant Material

  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Nitraria retusa) in the shade at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

  • Soxhlet Extraction: Place 100 g of the powdered plant material into a cellulose (B213188) thimble and perform Soxhlet extraction with 250 mL of ethyl acetate for 6-8 hours.[1]

  • Concentration: After extraction, evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol-water mixture (e.g., 70:30 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and finally n-butanol. This compound is expected to be enriched in the n-butanol fraction.

  • Column Chromatography: Subject the dried n-butanol fraction to column chromatography. A common approach is to use a Sephadex LH-20 column with methanol (B129727) as the mobile phase.

  • Preparative HPLC: For final purification, use preparative reverse-phase HPLC. A C18 column is suitable, with a gradient of methanol or acetonitrile (B52724) in water, both containing 0.1% formic acid. Collect fractions and monitor by analytical HPLC.

  • Structure Elucidation: Confirm the structure of the purified compound using NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry.

Protocol 2: HPLC-UV Analysis of this compound

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 350 nm.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

experimental_workflow plant_material Dried, Powdered Plant Material soxhlet Soxhlet Extraction (Ethyl Acetate) plant_material->soxhlet rotovap Rotary Evaporation soxhlet->rotovap crude_extract Crude Extract rotovap->crude_extract partition Liquid-Liquid Partitioning (n-Butanol Fraction) crude_extract->partition column_chrom Sephadex LH-20 Column Chromatography partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Isorhamnetin 3-O-Robinobioside prep_hplc->pure_compound analysis Structural Elucidation (NMR, HRMS) pure_compound->analysis

Caption: Workflow for Extraction and Purification.

fragmentation_pathway parent This compound [M-H]⁻ m/z 623 loss Loss of Robinobiose (-308 Da) parent->loss aglycone Isorhamnetin Aglycone [M-H-308]⁻ m/z 315 loss->aglycone

Caption: MS/MS Fragmentation of this compound.

Caption: Key Signaling Pathways Modulated by Isorhamnetin.

References

dealing with matrix effects in LC-MS analysis of isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of isorhamnetin (B1672294) 3-O-robinobioside. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of isorhamnetin 3-O-robinobioside?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] In the analysis of this compound, components from complex matrices like plant extracts or biological fluids can interfere with the ionization process in the mass spectrometer's source. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity. Ion suppression is the more common phenomenon and can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2]

Q2: I am observing a lower-than-expected signal for my this compound standard when spiked into my sample extract compared to the pure solvent. Is this a matrix effect?

A2: Yes, this is a strong indication of ion suppression, a common type of matrix effect.[3] To confirm this, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the MS detector while injecting a blank matrix extract onto the LC column. A drop in the baseline signal at the retention time of your analyte confirms the presence of co-eluting matrix components that are causing ion suppression.[4]

Q3: Should I use positive or negative ionization mode for the analysis of this compound?

A3: The choice of ionization mode depends on the analyte's structure. For flavonoid glycosides like this compound, both positive and negative ion modes can be effective.[3] Negative ion mode (ESI-) is often preferred for flavonoids as they can readily deprotonate to form [M-H]⁻ ions.[3] Positive ion mode (ESI+) can also be used, typically forming [M+H]⁺ ions, and may provide complementary fragmentation information.[3] It is advisable to test both modes during method development to determine which provides the best sensitivity and specificity for your specific matrix.

Q4: Can in-source fragmentation of this compound be an issue?

A4: Yes, in-source fragmentation can be a concern for flavonoid glycosides. This is the breakdown of the glycoside into its aglycone (isorhamnetin) and sugar moieties within the ion source of the mass spectrometer. This can complicate your spectra and lead to inaccurate quantification of the intact glycoside. To minimize this, you should optimize the MS source parameters, such as cone voltage or fragmentor voltage.

Troubleshooting Guide

Problem: Low signal intensity or high variability in results for this compound.

This issue is often linked to matrix effects, specifically ion suppression. Here’s a step-by-step guide to troubleshoot and mitigate this problem.

Step 1: Identify the Source of the Problem

The first step is to confirm that matrix effects are indeed the cause of the issue.

  • Post-Column Infusion: As mentioned in the FAQs, this is a definitive way to identify regions of ion suppression in your chromatogram.[4]

  • Matrix Effect Calculation: Quantify the matrix effect by comparing the peak area of a standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a pure solvent. The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 . A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Step 2: Mitigate Matrix Effects through Sample Preparation

Improving your sample cleanup is one of the most effective ways to reduce matrix effects.[5][6]

  • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples.[7] A C18 SPE cartridge can be used to retain this compound while washing away more polar interfering compounds.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be employed to partition your analyte into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[5]

  • Sample Dilution: A simple yet often effective strategy is to dilute your sample extract.[3][8] This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the competition for ionization.[9] In some cases where ion suppression is severe, dilution can paradoxically lead to an increase in the analyte signal.[9]

Step 3: Optimize Chromatographic Conditions

Adjusting your LC method can help to separate this compound from co-eluting matrix components.

  • Gradient Modification: Alter the mobile phase gradient to improve the resolution between your analyte and interfering peaks.

  • Column Chemistry: Consider using a different column chemistry (e.g., Phenyl-Hexyl instead of C18) that may offer different selectivity for your analyte and the matrix components.

  • Metal-Free Columns: For some compounds, interactions with metal surfaces in standard stainless steel columns can cause peak tailing and signal suppression.[10] Using a metal-free or PEEK-lined column can sometimes improve peak shape and signal intensity.[10]

Step 4: Employ an Appropriate Internal Standard

Using an internal standard (IS) is crucial for accurate quantification in the presence of unavoidable matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[11][12] A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[1][12] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification.[1]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a close structural analog that elutes near your analyte and behaves similarly in the ion source can be used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
  • Extraction: Extract the powdered plant material (e.g., 1 gram) with 10 mL of 80% methanol (B129727) in water using sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes.[3]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the flavonoid glycosides with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

Protocol 2: Post-Column Infusion to Detect Ion Suppression
  • Setup: Tee a syringe pump delivering a constant flow (e.g., 10 µL/min) of a standard solution of this compound (e.g., 100 ng/mL) into the LC eluent stream just before it enters the mass spectrometer's ion source.

  • Equilibration: Allow the infused signal to stabilize to a constant baseline.

  • Injection: Inject a blank, extracted sample matrix (prepared using the same method as your actual samples) onto the LC system.

  • Analysis: Monitor the baseline of the infused analyte. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[4]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)95 ± 565 ± 8 (Suppression)Fictional Data
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 780 ± 6 (Suppression)Fictional Data
Solid-Phase Extraction (C18)92 ± 495 ± 5 (Minimal Effect)Fictional Data

Note: The data in this table is illustrative and intended to show how different sample preparation methods can impact recovery and matrix effects. Actual values will vary depending on the specific matrix and experimental conditions.

Table 2: LC-MS/MS Parameters for Isorhamnetin Analysis in Rat Plasma

ParameterValueReference
ColumnDiamonsil C18[13]
Mobile Phase2% Formic Acid / Methanol (10:90, v/v)[13]
Flow Rate1.00 mL/min (with a split to MS)[13]
Ionization ModeESI+[13]
LLOQ1 ng/mL[13]
Linear Range1-200 ng/mL[13]
Intra-assay Precision (RSD)1.1-8.9%[13]
Inter-assay Precision (RSD)1.6-10.8%[13]
Extraction Recovery70-80%[13]

Visualizations

Matrix_Effect_Workflow start Start: Low Signal or High Variability check_me Step 1: Confirm Matrix Effect (Post-Column Infusion) start->check_me mitigate_me Step 2: Mitigate Matrix Effect check_me->mitigate_me Matrix Effect Confirmed sample_prep Improve Sample Prep (SPE, LLE, Dilution) mitigate_me->sample_prep lc_optim Optimize Chromatography (Gradient, Column) mitigate_me->lc_optim use_is Step 3: Use Internal Standard (SIL-IS Recommended) sample_prep->use_is lc_optim->use_is end End: Accurate Quantification use_is->end

Caption: Troubleshooting workflow for addressing matrix effects.

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Isorhamnetin 3-O-Robinobioside Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isorhamnetin (B1672294) 3-O-robinobioside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of isorhamnetin 3-O-robinobioside?

A1: this compound is an important flavonoid glycoside found in various medicinal and dietary plants. Notable sources include Hippophae rhamnoides (sea buckthorn), Opuntia ficus-indica (prickly pear), Ginkgo biloba, and Nitraria retusa[1]. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: Which extraction method is most effective for maximizing the yield of this compound?

A2: The optimal extraction method depends on the plant matrix and available resources. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Enzyme-Assisted Extraction (EAE) often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction[2][3]. For instance, a combination of ultrasonic and enzymatic methods (UEAE) has been shown to be highly effective for extracting flavonoids from sea buckthorn pomace[2]. Supercritical fluid extraction (SFE) with CO₂ is another advanced method that offers high selectivity.

Q3: What is the most suitable solvent for extracting this compound?

A3: this compound is a polar compound due to its glycosidic nature. Therefore, polar solvents are generally more effective for its extraction. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 70-85% ethanol), are widely used[4]. The choice of solvent can significantly impact the extraction efficiency. For example, in some cases, acetone/petroleum ether mixtures have shown superior recovery of total flavonoids from sea buckthorn berries compared to other solvents[1].

Q4: How can I purify the crude extract to obtain high-purity this compound?

A4: Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use macroporous adsorption resins (e.g., AB-8) to enrich the flavonoid fraction, followed by separation using column chromatography (e.g., Sephadex LH-20) or High-Performance Liquid Chromatography (HPLC) for final purification[5][6].

Q5: What analytical techniques are used for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of this compound[5]. Ultra-Performance Liquid Chromatography (UPLC) is also used for its higher resolution and sensitivity.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound is a polar glycoside. Ensure you are using a polar solvent system. Consider using aqueous ethanol or methanol. The optimal ethanol concentration is often between 50% and 80%.
Inefficient Extraction Method Conventional methods like maceration may result in lower yields. Consider switching to or optimizing modern techniques such as Ultrasound-Assisted Extraction (UAE) or Enzyme-Assisted Extraction (EAE). UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration[7]. EAE uses enzymes like pectinase (B1165727) and cellulase (B1617823) to break down the plant cell wall, facilitating the release of intracellular components[2].
Suboptimal Extraction Parameters Optimize extraction parameters such as temperature, time, and solid-to-liquid ratio. Higher temperatures can increase solubility but may also lead to degradation if too high[4]. A larger solvent volume (higher solid-to-liquid ratio) can improve extraction efficiency but may make downstream processing more challenging.
Improper Sample Preparation The particle size of the plant material is crucial. Grinding the dried plant material to a fine powder increases the surface area for solvent interaction, leading to better extraction efficiency[8].
Degradation of the Compound Flavonoid glycosides can be sensitive to high temperatures, extreme pH, and light. Avoid prolonged exposure to harsh conditions during extraction. Storing extracts at low temperatures and protected from light is recommended[9].
Issue 2: Poor Purity of this compound After Purification
Potential Cause Troubleshooting Steps
Ineffective Initial Cleanup The crude extract contains numerous other compounds. A preliminary cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), can remove interfering substances before column chromatography.
Suboptimal Chromatography Conditions Optimize the stationary and mobile phases for your column chromatography. For reverse-phase HPLC, a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is commonly used. For column chromatography, experiment with different solvent systems to achieve better separation.
Column Overloading Loading too much crude extract onto the chromatography column will result in poor separation. Determine the optimal loading capacity of your column for the best resolution.
Co-elution with Similar Compounds Other flavonoid glycosides in the extract may have similar polarities and retention times. Consider using a different type of chromatography column or a more sophisticated separation technique like preparative HPLC with a high-resolution column.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sea Buckthorn Pomace

Extraction MethodFlavonoid Yield (mg/g)Reference
Solvent Extraction (SE)Lower than other methods[2]
Ultrasonic-Assisted Extraction (UAE)Higher than SE[2]
Enzymatic-Assisted Extraction (EAE)Higher than SE[2]
Ultrasonic-Enzymatic-Assisted Extraction (UEAE)21.57 ± 0.45[2]

Table 2: Optimal Conditions for Ultrasonic-Enzymatic-Assisted Extraction (UEAE) of Flavonoids from Sea Buckthorn Pomace

ParameterOptimal ValueReference
Pectinase Addition1500 U/g[2]
Ultrasonic Power300 W[2]
Ethanol Concentration48%[2]
Liquid-to-Solid Ratio34:1[2]
Extraction Temperature50 °C[2]
Extraction Time28 min[2]

Experimental Protocols

Protocol 1: Ultrasonic-Enzymatic-Assisted Extraction (UEAE) of this compound from Sea Buckthorn Pomace

This protocol is adapted from a method optimized for flavonoid extraction from sea buckthorn pomace[2].

  • Sample Preparation: Dry the sea buckthorn pomace and grind it into a fine powder.

  • Enzymatic Pre-treatment:

    • Mix the powdered pomace with a 48% ethanol solution at a liquid-to-solid ratio of 34:1.

    • Add pectinase at a concentration of 1500 U/g of the dry pomace.

    • Incubate the mixture at 50°C for a predetermined time (e.g., 30 minutes) with gentle agitation.

  • Ultrasonic Extraction:

    • Place the enzyme-treated mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic power of 300 W for 28 minutes at a constant temperature of 50°C.

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the crude flavonoid extract.

    • The crude extract can be concentrated using a rotary evaporator for further purification.

Protocol 2: Purification of this compound using Macroporous Resin and Column Chromatography

This is a general protocol for the purification of flavonoids.

  • Macroporous Resin Adsorption:

    • Dissolve the crude extract in an appropriate solvent (e.g., deionized water).

    • Pass the solution through a pre-treated macroporous resin column (e.g., AB-8).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the adsorbed flavonoids with an ethanol solution (e.g., 70-95% ethanol).

  • Column Chromatography:

    • Concentrate the eluted flavonoid fraction.

    • Load the concentrated fraction onto a Sephadex LH-20 column.

    • Elute the column with an appropriate solvent (e.g., methanol) and collect fractions.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Final Purification (Optional):

    • Pool the fractions rich in the target compound.

    • For very high purity, perform preparative HPLC using a C18 column.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Start Plant Material (e.g., Sea Buckthorn) Grinding Grinding to Powder Start->Grinding Extraction Extraction (e.g., UEAE) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Elution Elution of Flavonoids Macroporous_Resin->Elution Concentration Concentration Elution->Concentration Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Concentration->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection HPLC_Analysis HPLC/UPLC Quantification Fraction_Collection->HPLC_Analysis Final_Product Pure this compound HPLC_Analysis->Final_Product

Caption: General workflow for the extraction and purification of this compound.

PI3K_Akt_Signaling_Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt signaling pathway by isorhamnetin.

MAPK_Signaling_Pathway Isorhamnetin Isorhamnetin MEK MEK Isorhamnetin->MEK inhibition ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation

Caption: Modulation of the MAPK signaling pathway by isorhamnetin.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: Isorhamnetin 3-O-robinobioside vs. Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin (B1672294) 3-O-robinobioside and its aglycone parent, quercetin (B1663063), are flavonoids lauded for their potent antioxidant properties. Both are prevalent in a variety of fruits and vegetables and are subjects of extensive research for their potential health benefits. While structurally similar, the glycosylation and methylation of these compounds influence their bioavailability and antioxidant efficacy. This guide offers a detailed comparison of their antioxidant activities, supported by experimental data, comprehensive methodologies, and visualizations of their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of isorhamnetin, isorhamnetin 3-O-robinobioside, and quercetin has been assessed using a range of in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates greater antioxidant activity.

The available data directly comparing isorhamnetin (the aglycone of this compound) and quercetin reveals significant differences in their radical scavenging capabilities.

Antioxidant AssayIsorhamnetin (IC50 in µmol/L)Quercetin (IC50 in µmol/L)Reference
DPPH Radical Scavenging24.613.07[1]
ABTS Radical Scavenging14.543.64[1]
Lipid Peroxidation Inhibition6.676.67[1]

In cell-based assays, this compound has demonstrated significant antioxidant potential.

CompoundAssayIC50Reference
This compoundCellular Antioxidant Activity (CAA) in K562 cells0.225 mg/mL[2]

Quercetin consistently demonstrates superior direct radical scavenging activity in chemical assays like DPPH and ABTS compared to isorhamnetin.[1] This enhanced activity is largely attributed to the catechol group (two adjacent hydroxyl groups) on its B-ring, a critical structural feature for potent radical scavenging.[1] However, both isorhamnetin and quercetin show equal potency in inhibiting lipid peroxidation.[1]

This compound has shown a strong protective effect against lipid peroxidation and notable cellular antioxidant activity.[2] While a direct IC50 comparison with quercetin in the same CAA study is unavailable, quercetin is known to have a very high cellular antioxidant activity and is often used as a standard in this assay.[3] The glycosylation of isorhamnetin to form this compound can affect its bioavailability and how it interacts with cellular systems.

Mechanisms of Action and Signaling Pathways

Beyond direct radical scavenging, both isorhamnetin and quercetin exert their antioxidant effects by modulating key cellular signaling pathways that control the expression of antioxidant and detoxification enzymes.

Nrf2/HO-1 Pathway

Both flavonoids are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or inducers like these flavonoids, Nrf2 is released from Keap1 and moves to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, increasing the expression of protective enzymes, including Heme Oxygenase-1 (HO-1) and various phase II detoxification enzymes.[1] This activation of the body's own antioxidant defenses is a crucial mechanism for protecting cells from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Isorhamnetin / Quercetin Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes upregulates transcription Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection provides

Caption: Activation of the Nrf2/HO-1 signaling pathway by Isorhamnetin and Quercetin.

Aryl Hydrocarbon Receptor (AhR) Pathway

Isorhamnetin and quercetin can also influence the detoxification of xenobiotics by interacting with the Aryl hydrocarbon Receptor (AhR) signaling pathway.[1] Upon binding, these flavonoids can induce the expression of phase I and phase II detoxification enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are involved in metabolizing and eliminating toxins.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flavonoids Isorhamnetin / Quercetin AhR_complex AhR-HSP90-XAP2 Complex Flavonoids->AhR_complex binds & activates AhR_nuc AhR AhR_complex->AhR_nuc translocation ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_nuc->AhR_ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE binds Detox_Enzymes Detoxification Enzymes (e.g., CYP1A1, UGTs) XRE->Detox_Enzymes upregulates transcription Xenobiotic_Metabolism Xenobiotic Metabolism Detox_Enzymes->Xenobiotic_Metabolism enhances

Caption: Modulation of Xenobiotic Metabolism via the AhR Pathway by Flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound, quercetin) in a suitable solvent (e.g., methanol).

  • Create a series of dilutions from the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compound.

  • Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control is prepared using the solvent instead of the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of compounds within a biologically relevant system.[3]

Protocol:

  • Seed human hepatocarcinoma HepG2 cells in a 96-well microplate and culture until they reach confluence.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with the test compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, for 1 hour.

  • Wash the cells to remove the treatment medium.

  • Add 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) to induce peroxyl radical generation.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over time using a plate reader.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.

  • Results are often expressed as quercetin equivalents (QE).[3]

CAA_Workflow Start Seed HepG2 Cells in 96-well plate Incubate1 Incubate until confluent Start->Incubate1 Wash1 Wash cells with PBS Incubate1->Wash1 Treat Treat with Test Compound + DCFH-DA (1 hr) Wash1->Treat Wash2 Wash cells Treat->Wash2 Induce Add AAPH to induce oxidative stress Wash2->Induce Measure Measure Fluorescence (Ex: 485nm, Em: 538nm) over time Induce->Measure Analyze Calculate Area Under Curve & determine CAA value Measure->Analyze

Caption: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

The choice between these compounds for research or therapeutic development may depend on the specific application. For applications requiring potent, direct scavenging of free radicals, quercetin may be the preferred compound. However, for strategies focused on enhancing endogenous antioxidant defenses and modulating detoxification pathways within a cellular context, this compound presents a compelling alternative, especially considering that isorhamnetin is a primary metabolite of quercetin found in plasma after ingestion.[5] Further in vivo studies are necessary to fully elucidate their comparative potential in the prevention and treatment of diseases associated with oxidative stress.

References

isorhamnetin 3-O-robinobioside vs other isorhamnetin glycosides bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its glycosidic derivatives are flavonoids found in a variety of plants, including onions, sea buckthorn, and medicinal herbs like Opuntia ficus-indica.[1][2][3] These compounds have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][4] This guide provides a comparative analysis of the bioactivity of isorhamnetin 3-O-robinobioside against other isorhamnetin glycosides, supported by experimental data to aid in research and drug development.

Comparative Bioactivity Data

The bioactivity of isorhamnetin glycosides can be influenced by the type and position of the sugar moieties attached to the isorhamnetin aglycone. These structural differences can affect their solubility, bioavailability, and interaction with biological targets. The following tables summarize key quantitative data from various studies, comparing the bioactivities of this compound and other notable isorhamnetin glycosides.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[5]

CompoundAssayIC50 ValueSource
This compound DPPH radical scavenging-[3][6]
Isorhamnetin 3-O-neohesperidosideSuperoxide radical scavenging30 µg/mL[7][8]
Isorhamnetin 3-O-neohesperidosideXanthine oxidase inhibition48.75 µg/mL[7][8]
IsorhamnetinDPPH radical scavenging24.61 µmol/L[9]
IsorhamnetinABTS radical scavenging14.54 µmol/L[9]
Isorhamnetin 3-O-glucosideDPPH radical scavenging4.84 µM
Isorhamnetin 3-O-rutinoside (Narcissin)DPPH radical scavenging4.51 µM
Anti-inflammatory Activity

Isorhamnetin and its glycosides modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.[12][13]

CompoundModelEffectConcentrationSource
This compound -Responsible for the anti-inflammatory activity of Opuntia ficus-indica flower extracts-[3][6]
Isorhamnetin-glucosyl-rhamnoside (IGR)Nitric Oxide (NO) production in RAW 264.7 cells68.7 ± 5.0% inhibition125 ng/mL[13]
Isorhamnetin-glucosyl-rhamnoside (IGR)Croton oil-induced rat ear edema77.4 ± 5.7% inhibition-[13]
Isorhamnetin-glucosyl-pentoside (IGP)Croton oil-induced rat ear edema65.3 ± 5.9% inhibition-[12]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)Croton oil-induced rat ear edema44.7 ± 8.2% inhibition-[12]
Isorhamnetin 3-O-galactosideHMGB1-induced inflammatory responses in HUVECsSignificant inhibition of HMGB1 release5 µM[6]
Isorhamnetin 3-O-glucosideIL-6 production in TNF-α-stimulated MG-63 cellsInhibitory effect100 µg/mL[3][6]
Anticancer Activity

The anticancer potential of isorhamnetin glycosides is an active area of research, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis.

CompoundCell LineIC50 ValueSource
Isorhamnetin-3-O-glucosylrhamnosideHT-29 RFP (colon cancer)53.72 µg/mL[14]
IsorhamnetinBEL-7402 (hepatocellular carcinoma)74.4 ± 1.13 µg/mL (72h)[15]
IsorhamnetinSW-480 (colon cancer)0.8 ± 0.04 µg/mL (24h)[4]
IsorhamnetinHT-29 (colon cancer)13.04 ± 0.17 µg/mL (24h)[4]

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay spectrophotometrically measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity of the compound. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then calculated.

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a key inflammatory mediator. The test compound is added to the cell culture along with LPS. After a specific incubation period, the amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent. The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells.

Croton Oil-Induced Ear Edema in Rats

This in vivo model is used to assess the topical anti-inflammatory activity of a compound. A solution of croton oil, a potent inflammatory agent, is applied to the surface of a rat's ear. The test compound is applied topically either before or after the croton oil application. The degree of inflammation is quantified by measuring the increase in the weight or thickness of the ear punch biopsies taken from the treated and control ears. A reduction in edema indicates anti-inflammatory activity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The absorbance of the solubilized formazan is measured spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The bioactivity of isorhamnetin and its glycosides is often mediated through the modulation of key cellular signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Isorhamnetin_Glycosides Isorhamnetin Glycosides Isorhamnetin_Glycosides->NFkB Inhibition Isorhamnetin_Glycosides->COX2 Inhibition Isorhamnetin_Glycosides->iNOS Inhibition

Caption: Isorhamnetin glycosides' anti-inflammatory mechanism.

antioxidant_assay_workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays DPPH DPPH Radical Scavenging Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH->Data_Analysis ABTS ABTS Radical Scavenging Assay ABTS->Data_Analysis Xanthine_Oxidase Xanthine Oxidase Inhibition Assay Xanthine_Oxidase->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Data_Analysis ROS Intracellular ROS Measurement ROS->Data_Analysis Isorhamnetin_Glycoside Isorhamnetin Glycoside Sample Preparation Isorhamnetin_Glycoside->DPPH Isorhamnetin_Glycoside->ABTS Isorhamnetin_Glycoside->Xanthine_Oxidase Isorhamnetin_Glycoside->CAA Isorhamnetin_Glycoside->ROS

Caption: Workflow for assessing antioxidant activity.

Conclusion

The available data suggests that the type of glycosidic substitution on the isorhamnetin backbone plays a significant role in its biological activity. While this compound has demonstrated notable anti-inflammatory and antioxidant properties, direct quantitative comparisons with a wide array of other isorhamnetin glycosides are still emerging. Diglycosides, such as isorhamnetin-glucosyl-rhamnoside (IGR), have shown potent anti-inflammatory effects, in some cases comparable to the drug indomethacin.[12][13] Further research is warranted to fully elucidate the structure-activity relationships among different isorhamnetin glycosides to guide the development of novel therapeutic agents. The data presented in this guide serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Validating the Mechanism of Action of Isorhamnetin 3-O-robinobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant and anti-inflammatory mechanisms of isorhamnetin (B1672294) 3-O-robinobioside with two prominent flavonoid alternatives: quercetin (B1663063) and kaempferol (B1673270). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

I. Comparative Analysis of Bioactivity

The primary mechanisms of action for isorhamnetin 3-O-robinobioside involve its potent antioxidant and anti-inflammatory properties. To provide a clear comparison, the following tables summarize the quantitative data from various in vitro studies. It is important to note that direct comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions, including cell lines and assay methods.

Table 1: Comparative Antioxidant Activity
CompoundAssayCell LineIC50 ValueReference
This compound Cellular Antioxidant Activity (CAA)K5620.225 mg/mL[1][2]
QuercetinCellular Antioxidant Activity (CAA)HepG224 µM
QuercetinDPPH Radical Scavenging-22.36 µM[3]
KaempferolCellular Antioxidant Activity (CAA)HepG2> 100 µM (low activity)[4]
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production)
CompoundCell LineStimulantIC50 Value for NO InhibitionReference
Isorhamnetin (aglycone)RAW 264.7LPSNot explicitly found for the robinobioside
QuercetinRAW 264.7LPS~10 µM
KaempferolRAW 264.7LPS~50 µM
Table 3: Antigenotoxic Activity of this compound
Concentration% Inhibition of GenotoxicityReference
800 µg/mL77.77%[1][2]
1000 µg/mL80.55%[1][2]

II. Signaling Pathways and Mechanisms of Action

This compound, quercetin, and kaempferol exert their biological effects by modulating key signaling pathways involved in cellular stress and inflammation.

This compound

Isorhamnetin, the aglycone of this compound, has been shown to modulate the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[5] By activating this pathway, isorhamnetin can protect cells from damage.

Isorhamnetin_PI3K_Akt_Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Figure 1: Isorhamnetin activates the PI3K/Akt pathway.

Quercetin

Quercetin is known to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in cellular responses to stress. Quercetin can inhibit the phosphorylation of key MAPK proteins like p38 and JNK, thereby reducing the inflammatory response.[6][7][8]

Quercetin_MAPK_Pathway Quercetin Quercetin MAPK_p38 p38 Quercetin->MAPK_p38 Inhibits MAPK_JNK JNK Quercetin->MAPK_JNK Inhibits StressStimuli Stress Stimuli StressStimuli->MAPK_p38 StressStimuli->MAPK_JNK Inflammation Inflammatory Response MAPK_p38->Inflammation MAPK_JNK->Inflammation

Figure 2: Quercetin inhibits the MAPK signaling pathway.

Kaempferol

Kaempferol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10][11] Kaempferol can prevent the degradation of IκBα, which keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Kaempferol_NFkB_Pathway Kaempferol Kaempferol IκBα IκBα Kaempferol->IκBα Prevents Degradation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IκBα Degrades NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates ProinflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProinflammatoryGenes Initiates

Figure 3: Kaempferol inhibits the NF-κB signaling pathway.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals in a cell-based model.

  • Cell Culture: Human chronic myelogenous leukemia (K562) cells are cultured in an appropriate medium until they reach a suitable confluency.

  • Loading with DCFH-DA: Cells are washed and then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a standard antioxidant (e.g., quercetin).

  • Induction of Oxidative Stress: Peroxyl radicals are generated by adding 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP).

  • Fluorescence Measurement: The fluorescence of DCF is measured over time using a microplate reader.

  • Data Analysis: The antioxidant activity is calculated based on the inhibition of DCF formation compared to control cells. The IC50 value, the concentration required to inhibit 50% of the radical formation, is then determined.

CAA_Workflow A 1. Culture K562 cells B 2. Load cells with DCFH-DA A->B C 3. Treat with Test Compound B->C D 4. Add ABAP to generate radicals C->D E 5. Measure DCF fluorescence D->E F 6. Calculate IC50 E->F

Figure 4: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown.

  • Sample Preparation: K562 cells are treated with an oxidizing agent (e.g., H2O2) in the presence or absence of the test compound.

  • Cell Lysis: The cells are lysed to release their contents.

  • Reaction with TBA: The cell lysate is mixed with a solution of thiobarbituric acid (TBA) and heated.

  • Colorimetric Measurement: The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

TBARS_Workflow A 1. Treat K562 cells with H2O2 +/- compound B 2. Lyse cells A->B C 3. React lysate with TBA B->C D 4. Heat mixture C->D E 5. Measure absorbance at 532 nm D->E F 6. Quantify MDA E->F

Figure 5: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) Assay.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: K562 cells are treated with a genotoxic agent (e.g., hydroxyl radicals) with or without the test compound.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments migrate out of the nucleoid, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. The percentage of DNA in the tail is a common metric for genotoxicity.

Comet_Assay_Workflow A 1. Treat K562 cells +/- genotoxic agent +/- compound B 2. Embed cells in agarose A->B C 3. Lyse cells B->C D 4. Alkaline unwinding & Electrophoresis C->D E 5. Stain DNA and visualize D->E F 6. Quantify DNA damage E->F

Figure 6: Workflow for the Comet Assay.

IV. Conclusion

This compound demonstrates significant antioxidant and antigenotoxic potential. Its mechanism of action, like that of quercetin and kaempferol, involves the modulation of key cellular signaling pathways related to stress and inflammation. While direct quantitative comparisons are challenging due to variations in experimental setups, the available data suggests that this compound is a potent bioactive compound. Further research with standardized assays is warranted to fully elucidate its comparative efficacy and therapeutic potential.

References

A Comparative Analysis of Isorhamnetin 3-O-robinobioside and its Aglycone, Isorhamnetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin (B1672294), a 3'-O-methylated metabolite of quercetin, and its glycoside form, isorhamnetin 3-O-robinobioside, are naturally occurring flavonoids found in a variety of plants, including Nitraria retusa, onions, and sea buckthorn.[1] Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] This guide provides a comprehensive, objective comparison of this compound and its aglycone, isorhamnetin, supported by experimental data to aid researchers in drug discovery and development.

The core structural difference between these two molecules lies in the presence of a robinobiose sugar moiety attached at the 3-hydroxyl group of isorhamnetin in the glycoside form. This structural variation can significantly influence their bioavailability, metabolic fate, and ultimately, their biological efficacy. In vivo, glycosidic forms like this compound may be hydrolyzed by gut microbiota to release the aglycone, isorhamnetin, which is then absorbed.[4]

Comparative Biological Activities: A Data-Driven Overview

The following sections summarize the quantitative data on the key biological activities of this compound and isorhamnetin.

Antioxidant Activity

Both compounds exhibit potent antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.

Assay This compound Isorhamnetin Cell Line/Model Reference
Cellular Antioxidant Activity (CAA)IC50: 0.225 mg/mLNot ReportedK562 (Human Chronic Myelogenous Leukemia)[1]
Lipid Peroxidation Inhibition (TBARS)Protective effect against H2O2-induced lipid peroxidationProtective effect against H2O2-induced lipid peroxidationK562 (Human Chronic Myelogenous Leukemia)[1][5]
DPPH Radical ScavengingExhibited activityIC50: 24.61 µmol/LIn vitro[6][7]
ABTS Radical ScavengingExhibited activityIC50: 14.54 µmol/LIn vitro[6][7]
Anticancer Activity

Isorhamnetin and its glycosides have been shown to inhibit the proliferation of various cancer cell lines.

Assay This compound Isorhamnetin Cell Line Reference
Cytotoxicity (MTT Assay)Not ReportedIC50: ~10 µMMCF7, T47D, BT474, BT-549, MDA-MB-231, MDA-MB-468 (Breast Cancer)[8]
Antigenotoxicity (Comet Assay)80.55% inhibition of H2O2-induced genotoxicity at 1000 µg/mLNot ReportedK562 (Human Chronic Myelogenous Leukemia)[1]
Anti-inflammatory Activity

Both molecules have demonstrated the ability to modulate inflammatory pathways.

Assay This compound Isorhamnetin Model Reference
Inhibition of Pro-inflammatory CytokinesResponsible for the anti-inflammatory activity of Opuntia ficus-indica extractReduces IL-6 and TNF-α expressionIn vitro and in vivo models[6][9]
COX-2 InhibitionSignificantly inhibited COX-2 productionInhibits COX-2 expressionIn vitro and in vivo models[9]

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin (DCFH) in cells.[1]

  • Cell Culture: K562 cells are cultured in an appropriate medium.

  • Loading: Cells are treated with DCFH.

  • Treatment: The cells are then incubated with varying concentrations of the test compound (this compound or isorhamnetin).

  • Oxidative Stress Induction: 2,2'-azobis (2-amidinopropane) dihydrochloride (B599025) (ABAP) is added to induce the formation of free radicals.

  • Measurement: The fluorescence of DCF is measured over time using a fluorescence plate reader. The IC50 value, the concentration required to inhibit 50% of the oxidant-induced fluorescence, is calculated.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

This method is used to detect DNA damage at the level of individual cells.[1]

  • Cell Treatment: K562 cells are treated with the test compound and a pro-oxidant (e.g., H2O2) to induce DNA damage.

  • Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the damaged fragments.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."[1]

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[8]

Signaling Pathways and Mechanisms of Action

Isorhamnetin, the aglycone, has been more extensively studied in terms of its molecular mechanisms. It is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[10] While the direct effects of this compound on these pathways are less characterized, it is plausible that its activity is mediated through its conversion to isorhamnetin.

Anticancer Signaling Pathways of Isorhamnetin

Isorhamnetin exerts its anticancer effects by targeting multiple signaling pathways. For instance, it can induce cell cycle arrest and apoptosis in cancer cells. In breast cancer cells, isorhamnetin has been shown to inhibit the Akt/mTOR and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[8]

anticancer_pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K inhibits MEK MEK Isorhamnetin->MEK inhibits Apoptosis Apoptosis Isorhamnetin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Isorhamnetin's inhibition of pro-survival pathways.

Anti-inflammatory Signaling Pathways of Isorhamnetin

The anti-inflammatory effects of isorhamnetin are partly mediated through the inhibition of the NF-κB signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2. By inhibiting NF-κB, isorhamnetin can reduce the inflammatory response.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes activates transcription Isorhamnetin Isorhamnetin Isorhamnetin->IKK inhibits

Isorhamnetin's modulation of the NF-κB pathway.

Experimental Workflow for Comparative Analysis

A typical workflow for a comparative study of this compound and isorhamnetin would involve several key stages, from compound isolation to in vivo testing.

experimental_workflow A Compound Isolation & Purification (this compound) B Aglycone Preparation (Hydrolysis to Isorhamnetin) A->B C In Vitro Bioassays (Antioxidant, Anticancer, Anti-inflammatory) A->C B->C D Mechanism of Action Studies (Western Blot, qPCR for Signaling Pathways) C->D E In Vivo Animal Studies (Toxicity, Efficacy) D->E F Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->F G Data Analysis & Comparison E->G F->G

References

A Comparative Guide to Analytical Methods for Isorhamnetin 3-O-robinobioside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical techniques for the quantification of isorhamnetin (B1672294) 3-O-robinobioside: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols, presents a comparative analysis of their performance, and offers visual workflows to aid in methodological selection.

While direct cross-validation studies for isorhamnetin 3-O-robinobioside are not extensively available in the public domain, this guide leverages validation data from structurally related isorhamnetin glycosides and other flavonoid glycosides to provide a comparative overview. The principles and general performance characteristics are transferable and provide a solid foundation for method development and validation for this compound.

Comparative Performance of Analytical Methods

The choice of an analytical technique is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters for HPLC, UPLC-MS/MS, and HPTLC, based on reported data for similar flavonoid glycosides.

ParameterHPLC-PDAUPLC-MS/MSHPTLC
Linearity (R²) ≥ 0.999≥ 0.996≥ 0.994
Limit of Detection (LOD) 0.046 - 1.33 µg/mL0.02 - 0.37 ng/mL~10-100 ng/spot
Limit of Quantification (LOQ) 0.14 - 4.0 µg/mL0.06 - 1.15 ng/mL~50-200 ng/spot
Precision (%RSD) ≤ 5%≤ 15%≤ 5%
Accuracy (% Recovery) 92.9 - 105.0%88.6 - 107.4%98 - 102%
Analysis Time per Sample 20 - 40 minutes5 - 15 minutes2 - 5 minutes (per plate of multiple samples)
Selectivity Moderate to HighVery HighModerate
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for each technique, which can be adapted and optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of flavonoids due to its robustness and good performance.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, for example, with Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The PDA detector can scan a range of wavelengths, with a specific wavelength selected for quantification based on the UV-Vis spectrum of this compound (typically around 254 nm or 350 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or when very low detection limits are required.

Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 50-100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of aqueous and organic solvents (e.g., 0.1% formic acid in water and acetonitrile).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and visualization software.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents, for example, ethyl acetate, formic acid, glacial acetic acid, and water in appropriate ratios (e.g., 100:11:11:26, v/v/v/v)[1].

  • Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plates with a TLC scanner at a specific wavelength (e.g., 366 nm) after development[1].

Workflow and Process Visualization

The following diagrams illustrate the typical workflows for cross-validating analytical methods and the general process of a chromatographic analysis.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Collection cluster_validation Validation Parameter Assessment cluster_comparison Comparative Analysis & Reporting define_analyte Define Analyte: This compound select_methods Select Methods for Comparison: HPLC, UPLC-MS/MS, HPTLC define_analyte->select_methods prepare_standards Prepare Standard Solutions & Quality Control Samples select_methods->prepare_standards hplc HPLC Analysis uplc UPLC-MS/MS Analysis hptlc HPTLC Analysis linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision sensitivity LOD & LOQ hplc->sensitivity selectivity Selectivity & Specificity hplc->selectivity uplc->linearity uplc->accuracy uplc->precision uplc->sensitivity uplc->selectivity hptlc->linearity hptlc->accuracy hptlc->precision hptlc->sensitivity hptlc->selectivity compare_data Compare Performance Data linearity->compare_data accuracy->compare_data precision->compare_data sensitivity->compare_data selectivity->compare_data conclusion Draw Conclusions & Select Optimal Method compare_data->conclusion report Generate Comparison Report conclusion->report ChromatographicAnalysisWorkflow sample_prep Sample Preparation (Extraction, Filtration) chromatography Chromatographic Separation (HPLC / UPLC / HPTLC) sample_prep->chromatography detection Detection (PDA / MS / Densitometry) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing quantification Quantification & Reporting data_processing->quantification

References

Unveiling the In Vivo Anti-Inflammatory Potential of Isorhamnetin 3-O-robinobioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of isorhamnetin (B1672294) 3-O-robinobioside, a naturally occurring flavonoid glycoside. The following sections present a detailed analysis of its performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Anti-Inflammatory Efficacy

Isorhamnetin 3-O-robinobioside has demonstrated significant anti-inflammatory activity in preclinical in vivo models. To provide a clear perspective on its efficacy, the following table summarizes its performance in the widely used carrageenan-induced paw edema assay in mice, alongside data for other isorhamnetin glycosides and standard anti-inflammatory drugs.

CompoundAnimal ModelDosageRoute of Administration% Inhibition of EdemaReference
This compound Mouse5000 mg/kgOral77.51%[1]
This compound Mouse2500 mg/kgOral49.68%[1]
Isorhamnetin-glucosyl-rhamnoside (IGR)RatNot SpecifiedTopical77.4 ± 5.7%[2][3]
Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR)RatNot SpecifiedIntraperitoneal-[4]
IsorhamnetinRatNot SpecifiedTopicalSimilar to IGR[2]
QuercetinRat20 mg/kgOral44.75% (formalin-induced)[5]
QuercetinRat150 mg/kgOral92.4% (formalin-induced)[6]
IndomethacinRat10 mg/kgOral87.3%[7]
IndomethacinMouse10 mg/kgIntraperitonealSignificant reduction[8]
DiclofenacMouse12.5 mg/kgNot Specified36.05%[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. Below is a standard protocol for the carrageenan-induced paw edema model, a widely accepted method for screening acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Indomethacin, Quercetin)

  • Vehicle (e.g., saline, distilled water with a suspending agent)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound and reference drug are administered orally or intraperitoneally, typically 60 minutes before the induction of inflammation. The control group receives only the vehicle.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average paw volume/thickness in the control group, and Vt is the average paw volume/thickness in the treated group.

Visualizing the Mechanism of Action

To illustrate the underlying molecular pathways involved in the anti-inflammatory effects of isorhamnetin and its glycosides, the following diagrams have been generated using Graphviz (DOT language). While the precise signaling cascade for this compound requires further specific investigation, the available evidence for the isorhamnetin moiety and other glycosides points towards the modulation of key inflammatory pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis animal_acclimatization Animal Acclimatization group_division Group Division (Control, Standard, Test) animal_acclimatization->group_division compound_prep Compound Preparation group_division->compound_prep administration Compound Administration (Oral/IP) compound_prep->administration carrageenan_injection Carrageenan Injection (Sub-plantar) administration->carrageenan_injection paw_measurement Paw Volume/Thickness Measurement carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Figure 1: Experimental workflow for the carrageenan-induced paw edema model.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS MAPK->Cytokines Isorhamnetin This compound Isorhamnetin->NFkB Isorhamnetin->MAPK

Figure 2: Postulated anti-inflammatory signaling pathway of isorhamnetin glycosides.

Discussion

The in vivo data strongly suggest that this compound possesses potent anti-inflammatory properties. Its efficacy at a high dose (5000 mg/kg) in the carrageenan-induced paw edema model is noteworthy, showing a 77.51% inhibition of edema.[1] This level of activity is comparable to that of other bioactive isorhamnetin glycosides and, in some contexts, surpasses that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1]

The mechanism of action for isorhamnetin and its related glycosides is believed to involve the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[9] These pathways are critical in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[2][3][9] By inhibiting these pathways, isorhamnetin glycosides can effectively reduce the inflammatory response.

Conclusion and Future Directions

This compound emerges as a promising candidate for the development of novel anti-inflammatory agents. Its significant in vivo efficacy, coupled with its natural origin, warrants further investigation. Future research should focus on elucidating the precise molecular targets and detailed pharmacokinetic and pharmacodynamic profiles of this compound. Dose-response studies and investigations in chronic inflammation models will be crucial next steps in fully characterizing its therapeutic potential.

References

Unveiling the Intricacies of Isorhamnetin Glycoside Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intestinal permeability of bioactive compounds is a critical step in evaluating their potential as therapeutic agents. This guide provides a comprehensive comparison of the permeability of various isorhamnetin (B1672294) glycosides, supported by experimental data, to aid in the advancement of drug discovery and development.

Isorhamnetin, a methylated flavonoid, and its glycosidic derivatives have garnered significant attention for their diverse biological activities. However, their therapeutic efficacy is intrinsically linked to their bioavailability, a key determinant of which is intestinal permeability. This comparison delves into the factors influencing the passage of isorhamnetin glycosides across the intestinal barrier, offering valuable insights for optimizing their delivery and therapeutic potential.

Comparative Permeability of Isorhamnetin and Its Glycosides

The apparent permeability coefficient (Papp) is a standard measure used to quantify the rate at which a compound crosses a cell monolayer, such as the Caco-2 cell model, which mimics the human intestinal epithelium. A higher Papp value generally indicates greater permeability.

Experimental data consistently demonstrates that the aglycone form, isorhamnetin, exhibits significantly higher permeability than its glycosylated counterparts.[1][2][3] This difference is primarily attributed to the increased hydrophilicity imparted by the sugar moieties, which hinders passive diffusion across the lipid-rich cell membranes.[1]

Among the glycosides, the degree of glycosylation plays a crucial role. Studies have shown that isorhamnetin diglycosides have better permeability than triglycosides.[1][2][3] Furthermore, the nature of the sugar substituent also influences the permeability of these compounds.[1][2][3]

The following table summarizes the apparent permeability coefficients (Papp) of isorhamnetin and several of its glycosides, as determined in a Caco-2/HT-29 co-culture cell model.

CompoundAbbreviationTypePapp (AP-BL) (x 10⁻⁶ cm/s)
IsorhamnetinIAglycone4.74 ± 0.02
Isorhamnetin-3-O-glucosyl-rhamnosideIGRDiglycoside1.72 ± 0.01
Isorhamnetin-3-O-glucosyl-pentosideIGPDiglycosideNot specified in the provided text
Isorhamnetin-3-O-glucosyl-rhamnosyl-pentosideIGRPTriglycoside1.28 ± 0.02
Isorhamnetin-3-O-glucosyl-rhamnosyl-rhamnosideIGRRTriglycoside1.03 ± 0.04

Data sourced from Antunes-Ricardo et al., 2017.[1]

Experimental Protocols: Caco-2/HT-29 Co-culture Permeability Assay

The data presented above was obtained using a well-established in vitro model that simulates the human intestinal barrier. The following is a detailed methodology for this key experiment.

1. Cell Culture and Differentiation:

  • Human colorectal adenocarcinoma (Caco-2) cells and human colon adenocarcinoma (HT-29) cells are cultured.

  • Caco-2 and HT-29 cells are co-cultured at a ratio of 75:25.

  • The cell mixture is seeded onto Transwell inserts and allowed to differentiate for 21 days to form a confluent monolayer with well-defined tight junctions. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The differentiated cell monolayers are washed with a transport medium, typically Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

  • The test compound (isorhamnetin or its glycosides) is added to the apical (AP) chamber, which represents the intestinal lumen.

  • Samples are collected from the basolateral (BL) chamber, representing the bloodstream, at predetermined time intervals.

  • To assess efflux, the experiment is also performed in the reverse direction, with the compound added to the BL chamber and samples collected from the AP chamber.

3. Sample Analysis:

  • The concentration of the compound in the collected samples is quantified using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

Transport Mechanisms and Efflux

The transport of isorhamnetin and its glycosides across the intestinal epithelium is not solely governed by passive diffusion. Efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), play a significant role in limiting the absorption of these compounds by actively pumping them back into the intestinal lumen.[1][4] The efflux ratio, calculated as the ratio of Papp (BL-AP) to Papp (AP-BL), provides an indication of the extent of active efflux. For isorhamnetin glycosides, the permeability from the basolateral to the apical direction was found to be 3.0–5.8-fold higher than in the apical to basolateral direction, indicating significant efflux.[1]

Experimental_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Culture Caco-2/HT-29 Cell Co-culture Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate Wash Wash cell monolayer Differentiate->Wash Add_Compound Add test compound to Apical chamber Wash->Add_Compound Sample Collect samples from Basolateral chamber Add_Compound->Sample Quantify Quantify compound concentration (HPLC) Sample->Quantify Calculate Calculate Papp Quantify->Calculate

Caption: Experimental workflow for the Caco-2/HT-29 co-culture permeability assay.

References

Evaluating the Synergistic Potential of Isorhamnetin 3-O-robinobioside: A Comparative Guide Based on its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential synergistic effects of isorhamnetin (B1672294) 3-O-robinobioside with other compounds. Due to a lack of direct studies on the synergistic activity of isorhamnetin 3-O-robinobioside, this document leverages robust experimental data on its aglycone, isorhamnetin. In many biological systems, flavonoid glycosides are metabolized to their aglycone forms, which then exert their pharmacological effects. Therefore, the synergistic activities of isorhamnetin serve as a strong predictive model for the potential of this compound in combination therapies.

This guide summarizes key findings on the synergistic anticancer effects of isorhamnetin with conventional chemotherapy drugs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Synergistic Anticancer Activity of Isorhamnetin

Isorhamnetin has demonstrated significant synergistic effects when combined with platinum-based drugs (cisplatin and carboplatin) and anthracyclines (doxorubicin), enhancing their efficacy against cancer cells and in some cases, mitigating chemotherapy-induced toxicity.

Table 1: Synergistic Effects of Isorhamnetin with Platinum-Based Chemotherapy in Non-Small Cell Lung Carcinoma (NSCLC)
Treatment GroupCell LineConcentrationEffectReference
Isorhamnetin (IR)A-54925 µMDose-dependent growth inhibition[1]
Cisplatin (CP)A-5490.5 µMGrowth inhibition[1]
Carboplatin (B1684641) (CB)A-5490.5 µMGrowth inhibition[1]
IR + CPA-54925 µM + 0.5 µMGreater inhibition of cancer cell growth and induction of apoptosis compared to single agents [1]
IR + CBA-54925 µM + 0.5 µMMore potent induction of apoptosis and G2/M phase cell cycle arrest compared to single agents [1]
Table 2: Synergistic Effects and Cardioprotective Potential of Isorhamnetin with Doxorubicin
Treatment GroupCell Line/ModelConcentration/DosageEffectReference
Isorhamnetin (IS)Doxorubicin-resistant breast cancer cells50 µMEnhanced the pro-apoptotic effects of DoxorubicinIsorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed
Doxorubicin (Dox)Doxorubicin-resistant breast cancer cells-Pro-apoptotic effectsIsorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed
IS + DoxDoxorubicin-resistant breast cancer cells50 µM ISSignificantly enhanced apoptosis (35.38 ± 3.18%) compared to Dox alone (5.83 ± 0.68%)Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed
IsorhamnetinMCF-7, HepG2, Hep2 cells-Potentiated the anti-cancer activity of Doxorubicin[2]
IsorhamnetinRats with Dox-induced cardiotoxicity5 mg/kg, i.p.Reduced myocardial damage, decreased release of serum cardiac enzymes[2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of isorhamnetin's synergistic effects.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cells.

  • Procedure:

    • Seed cancer cells (e.g., A-549) in 96-well plates at a specified density and allow them to adhere overnight.

    • Treat the cells with various concentrations of isorhamnetin, the chemotherapeutic agent (e.g., cisplatin), or their combination for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis in cancer cells following treatment.

  • Procedure:

    • Treat cancer cells with the compounds of interest as described for the cell viability assay.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the treatments on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the compounds as previously described.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing synergy and a key signaling pathway involved in the synergistic anticancer effects of isorhamnetin.

Synergy_Assessment_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Culture (e.g., A-549) treatment Treatment Groups: - Vehicle Control - Isorhamnetin alone - Drug X alone - Isorhamnetin + Drug X start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle quantification Quantify IC50, Apoptotic Cells, Cell Cycle Arrest viability->quantification apoptosis->quantification cell_cycle->quantification synergy_calc Calculate Combination Index (CI) (Chou-Talalay method) quantification->synergy_calc conclusion Determine Synergistic, Additive, or Antagonistic Effect synergy_calc->conclusion

Caption: Experimental workflow for evaluating synergistic effects.

Apoptosis_Pathway cluster_treatment Synergistic Treatment cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_outcome Outcome treatment Isorhamnetin + Chemotherapy (e.g., Cisplatin) ros Increased ROS Production treatment->ros dna_damage DNA Damage treatment->dna_damage ampk AMPK Activation treatment->ampk mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) mito_dysfunction->bcl2 mtor mTOR Inhibition ampk->mtor Inhibits apoptosis Apoptosis mtor->apoptosis Leads to p53->bcl2 caspases Caspase Activation (Caspase-3, -9) bcl2->caspases caspases->apoptosis

Caption: Apoptosis signaling pathway activated by synergistic treatment.

Conclusion

The available evidence strongly suggests that isorhamnetin, the aglycone of this compound, possesses significant potential to act synergistically with conventional anticancer drugs. It enhances their therapeutic efficacy by promoting cancer cell death and arresting the cell cycle. Furthermore, isorhamnetin has shown promise in mitigating the cardiotoxic side effects of doxorubicin, indicating a dual benefit in combination therapy.

While direct experimental data for this compound is currently lacking, the findings presented in this guide provide a solid foundation for future research. Further investigation into the synergistic effects of this compound is warranted to validate its potential as a valuable component of combination therapies in oncology. Researchers are encouraged to utilize the outlined experimental protocols to explore these synergistic interactions directly.

References

A Comparative Analysis of the Efficacy of Isorhamnetin 3-O-robinobioside from Various Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the scientifically documented efficacy of isorhamnetin (B1672294) 3-O-robinobioside, a notable flavonoid glycoside, isolated from different plant species. The objective is to present a clear, data-driven comparison to aid in research and development initiatives. The available data predominantly highlights the potent antioxidant, antigenotoxic, and anti-inflammatory properties of this compound.

Quantitative Efficacy Data

The following table summarizes the key efficacy data for isorhamnetin 3-O-robinobioside from various plant sources, based on available experimental evidence. It is important to note that directly comparable efficacy studies for this compound from all known plant sources are not extensively available in the current scientific literature.

Plant SourceBiological ActivityAssayEfficacy MetricValueReference
Nitraria retusaAntioxidantCellular Antioxidant Activity (CAA)IC₅₀0.225 mg/mL[1]
AntigenotoxicComet AssayInhibition of H₂O₂-induced genotoxicity80.55% at 1000 µg/mL[1]
Opuntia ficus-indicaAnti-inflammatoryCarrageenan-induced paw edemaInhibition of edema77.51% at 500 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the reported findings.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical-based assays.

  • Cell Line: Human chronic myelogenous leukemia K562 cells.

  • Procedure:

    • K562 cells are seeded in a 96-well plate and incubated.

    • The cells are then treated with various concentrations of this compound.

    • After an incubation period, the cells are washed and treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

    • Oxidative stress is induced by adding 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).

    • The fluorescence intensity is measured over time using a microplate reader. The inhibition of fluorescence, when compared to a control, indicates the antioxidant activity of the compound.

  • Data Analysis: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the oxidative activity, is calculated from the dose-response curve.[1]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

  • Cell Line: Human chronic myelogenous leukemia K562 cells.

  • Procedure:

    • K562 cells are pre-treated with different concentrations of this compound.

    • The cells are then exposed to a genotoxic agent, such as hydrogen peroxide (H₂O₂), to induce DNA damage.

    • The cells are embedded in agarose (B213101) gel on a microscope slide, lysed to remove cellular proteins, and then subjected to electrophoresis.

    • During electrophoresis, damaged DNA fragments migrate out of the nucleus, forming a "comet tail."

    • The slides are stained with a fluorescent DNA-binding dye and visualized under a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. The percentage of inhibition of genotoxicity is calculated by comparing the DNA damage in treated cells to that in cells exposed to the genotoxic agent alone.[1]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats.

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • This compound is administered to the test group of rats, typically via oral or intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

    • After a set period to allow for absorption of the compound, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated group with that of the control group.

Visualizing Cellular Protection: Antioxidant and Antigenotoxic Mechanisms

The following diagram illustrates the workflow of the experimental procedures used to determine the antioxidant and antigenotoxic efficacy of this compound.

experimental_workflow cluster_antioxidant Cellular Antioxidant Activity Assay cluster_antigenotoxic Comet Assay k562_cells_antioxidant K562 Cells treatment_antioxidant Treatment with this compound k562_cells_antioxidant->treatment_antioxidant dcfh_da Addition of DCFH-DA treatment_antioxidant->dcfh_da abap Induction of Oxidative Stress (ABAP) dcfh_da->abap fluorescence_measurement Fluorescence Measurement abap->fluorescence_measurement ic50_calc IC50 Calculation fluorescence_measurement->ic50_calc k562_cells_antigenotoxic K562 Cells treatment_antigenotoxic Pre-treatment with this compound k562_cells_antigenotoxic->treatment_antigenotoxic h2o2 Induction of DNA Damage (H₂O₂) treatment_antigenotoxic->h2o2 electrophoresis Single-Cell Gel Electrophoresis h2o2->electrophoresis visualization Fluorescence Microscopy electrophoresis->visualization inhibition_calc Inhibition % Calculation visualization->inhibition_calc compound This compound

Caption: Experimental workflows for assessing the efficacy of this compound.

This guide underscores the potential of this compound as a bioactive compound with significant therapeutic applications. Further research is warranted to explore its efficacy from a wider range of plant sources and to conduct more direct comparative studies to elucidate the most potent botanical origins for this promising molecule.

References

Safety Operating Guide

Navigating the Disposal of Isorhamnetin 3-O-robinobioside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling isorhamnetin (B1672294) 3-O-robinobioside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this flavonoid compound is not classified as hazardous for transport, adherence to established disposal protocols for chemical waste is essential.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of isorhamnetin 3-O-robinobioside, ensuring compliance with regulatory standards.

Compound Characteristics Relevant to Disposal

This compound is a flavonoid compound typically supplied as a powder.[2] Its solubility in common laboratory solvents is a key consideration for its disposal.

CharacteristicDescriptionSource
Physical Form Powder[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Hazard Classification Not classified as hazardous for transport[1]

Experimental Protocols: Disposal of this compound

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Chemical waste container, properly labeled

  • Waste disposal tags or labels as required by your institution

  • Fume hood

Procedure:

  • Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly by country, state, and locality.[1]

  • Don Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling any chemical waste.

  • Prepare for Disposal:

    • Solid Waste: If disposing of the compound in its solid, powdered form, ensure it is in a securely sealed container to prevent dust formation.

    • Liquid Waste: If the compound is in a solvent, it should be collected in a designated chemical waste container. Do not mix with incompatible waste streams. Given its solubility, common waste streams will likely be non-halogenated or halogenated solvent waste, depending on the solvent used.

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless permitted by your institution's EHS guidelines. Improper mixing of chemicals can lead to hazardous reactions.

  • Label Waste Container: Clearly label the waste container with the full chemical name ("this compound"), concentration (if in solution), and any associated hazards (though none are currently classified). Use the specific waste tags or labels required by your institution.

  • Store Waste Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's designated waste storage location. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Follow your institution's procedure for chemical waste pickup. This typically involves submitting a request to the EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_form Identify Waste Form consult_ehs->identify_form solid_waste Solid (Powder) identify_form->solid_waste Solid liquid_waste Liquid (in Solvent) identify_form->liquid_waste Liquid package_solid Package in a sealed container solid_waste->package_solid collect_liquid Collect in a designated chemical waste container liquid_waste->collect_liquid label_waste Label container with full chemical name and concentration package_solid->label_waste collect_liquid->label_waste store_waste Store in designated waste accumulation area label_waste->store_waste request_pickup Request waste pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By following these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Personal protective equipment for handling isorhamnetin 3-O-robinobioside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Isorhamnetin 3-O-robinobioside in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

Given that this compound is a powdered chemical with potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield may be necessary for splash hazards during solution preparation.EN 166 (EU) or NIOSH (US) approved
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed regularly.EN 374
Skin and Body Protection A laboratory coat should be worn at all times. For handling larger quantities, consider a protective suit to prevent skin contact.N/A
Respiratory Protection Use a NIOSH-approved respirator or work in a certified chemical fume hood, especially when handling the powder, to avoid inhalation of dust.NIOSH approved

Operational Plan: Handling and Experimental Protocol

A systematic approach is critical for minimizing exposure and ensuring a safe laboratory environment. The following workflow outlines the procedural steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence (Coat -> Gloves -> Eye Protection) gather_ppe->don_ppe weigh Weigh Compound in Ventilated Area don_ppe->weigh Proceed to handling dissolve Prepare Solutions in Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After experiment dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence (Gloves -> Eye Protection -> Coat) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

While specific hazardous waste regulations may vary by institution and locality, this compound, as a flavonoid glycoside, is not typically classified as a hazardous substance for disposal. However, it is prudent to follow standard laboratory procedures for chemical waste.

Solid Waste:

  • Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • This container can generally be disposed of as non-hazardous solid chemical waste.[1]

Liquid Waste:

  • Aqueous solutions of this compound may be permissible for drain disposal with copious amounts of water, provided the concentration is low and it does not contain other hazardous materials.[2]

  • Solutions containing organic solvents (e.g., DMSO, Ethanol) should be collected in a designated solvent waste container for proper disposal by your institution's environmental health and safety department.[3]

Decontamination:

  • Wipe down all work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

  • Dispose of cleaning materials as solid chemical waste.

Always consult your institution's specific guidelines for chemical waste disposal. When in doubt, treat the waste as hazardous and consult your environmental health and safety officer.

cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Contaminated consumables, excess powder) non_haz_solid Non-Hazardous Solid Waste Bin solid_waste->non_haz_solid liquid_waste Liquid Waste (Solutions) aqueous_drain Drain Disposal (with copious water) liquid_waste->aqueous_drain Aqueous Solutions solvent_waste Solvent Waste Container liquid_waste->solvent_waste Organic Solvent Solutions

Caption: Disposal decision tree for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.